molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No.: B098057
CAS No.: 16582-59-5
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
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Description

The 2-aminobenzothiazole scaffold is recognized in scientific research for its versatility and significant potential in medicinal chemistry and drug discovery . As a derivative of this privileged structure, 2-Amino-4,6-dichlorobenzothiazole serves as a valuable synthetic intermediate for constructing more complex molecules aimed at challenging biological targets. Researchers utilize this scaffold in the exploration of new therapeutic agents, particularly in the fields of infectious diseases and oncology. In antimicrobial research, analogues of 2-aminobenzothiazole have demonstrated promising bactericidal activity against Mycobacterium tuberculosis , showing effectiveness against both replicating and non-replicating bacterial populations, which is a key area of investigation for next-generation tuberculosis treatments . In cancer research, 2-aminobenzothiazole derivatives have been designed and synthesized as potential inhibitors of key enzymatic pathways, such as the PI3K/AKT/mTOR signaling axis, which is frequently dysregulated in various cancers including those of the lung and breast . These compounds have shown mechanisms of action that may also involve suppression of EGF receptors and inhibition of other kinases like CDK2 and p42/44 MAPK, indicating a potential for multi-targeted therapy . The specific chloro-substitutions on the benzothiazole core are instrumental in modulating the compound's electronic properties and binding interactions, which can be optimized to enhance potency and selectivity for specific targets. This makes this compound a critical building block for researchers developing novel targeted agents and probing complex biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1,3-benzothiazol-2-amine
Source PubChem
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InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UZGRZSHGRZYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
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DSSTOX Substance ID

DTXSID50937130
Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
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Molecular Weight

219.09 g/mol
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Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788805
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

16582-59-5, 61792-25-4
Record name 4,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, dichloro-
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Record name Dichlorobenzothiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4,6-dichlorobenzothiazole, a key intermediate in the development of various pharmaceutical and biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthesis Pathway: Electrophilic Cyclization

The most prevalent and industrially significant method for the synthesis of this compound is the electrophilic cyclization of 3,5-dichloroaniline. This process, often referred to as the Hugershoff reaction, involves the reaction of the aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine or sulfuryl chloride, in an acidic medium.

The reaction proceeds through the in-situ formation of a thiocyanogen ((SCN)₂) or a related electrophilic species, which then attacks the aromatic ring of 3,5-dichloroaniline, followed by an intramolecular cyclization to form the benzothiazole ring system.

Logical Workflow of the Synthesis

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A 3,5-Dichloroaniline Reaction Thiocyanation & Cyclization A->Reaction B Potassium Thiocyanate B->Reaction C Bromine C->Reaction D Acetic Acid D->Reaction Intermediate Thiocyanoaniline Intermediate Reaction->Intermediate Product This compound Reaction->Product Intermediate->Product

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on established protocols for similar 2-aminobenzothiazole syntheses.

ParameterValueNotes
Reactants
3,5-Dichloroaniline1.0 mole equivalentStarting material.
Potassium Thiocyanate2.0 - 4.0 mole equivalentsThiocyanating agent. An excess is typically used to drive the reaction to completion.
Bromine1.0 - 1.1 mole equivalentsOxidizing agent for the in-situ formation of thiocyanogen. Added dropwise as a solution.
Solvent
Glacial Acetic Acid10 - 20 mL per gram of anilineProvides an acidic medium and helps to dissolve the reactants.
Reaction Conditions
Temperature0 - 10 °C (during bromine addition)The reaction is exothermic; cooling is necessary to control the reaction rate and prevent side reactions.
Room Temperature (post-addition)Stirring is continued to ensure complete cyclization.
Reaction Time2 - 12 hoursMonitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
Work-up & Purification
QuenchingWater or iceTo precipitate the product and dissolve inorganic salts.
Neutralization10% Sodium Hydroxide solutionTo neutralize the acidic reaction mixture and precipitate the free base of the product.
PurificationRecrystallization from EthanolTo obtain the final product in high purity.
Yield 60 - 80%Typical reported yields for this type of reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 3,5-Dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid (CH₃COOH)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (1.0 eq) and potassium thiocyanate (2.0-4.0 eq) in glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-10 hours. Monitor the progress of the reaction by TLC until the starting aniline is consumed.

  • Product Precipitation: Pour the reaction mixture into a beaker containing crushed ice or cold water. This will cause the crude product to precipitate.

  • Neutralization and Isolation: Stir the aqueous suspension for 30 minutes. Carefully neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The free base of this compound will precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood due to the use of volatile and corrosive reagents like bromine and glacial acetic acid.

  • Bromine is highly toxic and corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, and proper temperature control is crucial to avoid runaway reactions.

  • Handle all chemicals in accordance with their respective Material Safety Data Sheets (MSDS).

2-Amino-4,6-dichlorobenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-4,6-dichlorobenzothiazole

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is a solid, white to off-white compound.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and chemical handling.

PropertyValueSource
CAS Number 16582-59-5[1][2][3][4]
Molecular Formula C₇H₄Cl₂N₂S[1][4]
Molecular Weight 219.09 g/mol [1][4]
Melting Point 253-255 °C[1]
Boiling Point (Predicted) 376.7±45.0 °C[1]
Density (Predicted) 1.654±0.06 g/cm³[1]
pKa (Predicted) 1.50±0.10[1]
Appearance White to off-white solid[1]
Storage Temperature Room temperature, in an inert atmosphere, kept in the dark[1]
HS Code 29342000[1]

Chemical Structure and Identification

This compound is a derivative of benzothiazole, a bicyclic molecule composed of a benzene ring fused to a thiazole ring. The structure features an amino group at the 2-position and chlorine atoms at the 4- and 6-positions of the benzothiazole core.

Structural Identifiers:

  • IUPAC Name: 4,6-Dichlorobenzo[d]thiazol-2-amine[1]

  • Synonyms: 2-Benzothiazolamine, 4,6-dichloro-; 4,6-Dichloro-1,3-benzothiazol-2-amine[1]

  • InChI: 1S/C7H4Cl2N2S/c8-4-1-5-6(2-3(4)10)11-7(9)12-5/h1-2H,(H2,9,10)

  • InChIKey: VMNXKIDUTPOHPO-UHFFFAOYSA-N

  • SMILES: C1=C(C2=C(C=C1Cl)SC(=N2)N)Cl

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A general and widely applicable method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.

General Experimental Protocol for the Synthesis of Substituted 2-Aminobenzothiazoles:

This protocol is a representative method for the synthesis of 2-aminobenzothiazole derivatives and can be adapted for this compound starting from 3,5-dichloroaniline.

  • Reaction Setup: A solution of the appropriately substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) is prepared in glacial acetic acid (150 mL).[5]

  • Bromine Addition: A solution of bromine (0.1 mole) in glacial acetic acid (100 mL) is added dropwise to the aniline solution with constant stirring.[5] The temperature is maintained below 10°C during the addition.[5]

  • Reaction: After the complete addition of the bromine solution, the reaction mixture is stirred for an additional 10 hours.[5]

  • Work-up: The reaction mixture is poured into warm water.[5] The combined aqueous solution is then neutralized with a 10% sodium hydroxide solution to precipitate the product.[5]

  • Purification: The resulting precipitate is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent such as ethanol.[5]

  • Characterization: The structure and purity of the synthesized compound are typically confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Experimental and Drug Discovery Workflow

The development of novel benzothiazole derivatives as potential therapeutic agents follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates a typical logical workflow for this process.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of 2-aminobenzothiazole derivatives.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of 2-aminobenzothiazole derivatives is known to exhibit a wide range of biological activities. These include antitubercular, antiallergic, anti-inflammatory, and fungicidal properties. Furthermore, some benzothiazole derivatives have shown significant effects against cancer cells and are investigated for their potential as antitumor agents.[5][6] The biological activity of these compounds suggests that they could serve as valuable scaffolds in the development of new therapeutic agents. For instance, various analogs have been synthesized and tested for their bactericidal activity against Mycobacterium tuberculosis.[7]

References

Discovery and history of 2-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole core, a bicyclic heteroaromatic system, holds a distinguished position in the annals of medicinal chemistry. Recognized as a "privileged scaffold," its structural motif is present in a wide array of biologically active compounds.[1] Since its discovery over a century ago, this versatile scaffold has served as a cornerstone for the development of a multitude of compounds with significant biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral effects.[1][2] The synthetic accessibility of the 2-aminobenzothiazole core and the presence of an amino group at the 2-position provide a crucial handle for synthetic modifications, allowing for the facile introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern applications of 2-aminobenzothiazole derivatives. It is designed to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge, detailed experimental protocols, and insights into the mechanisms of action of this important class of compounds.

Discovery and Historical Perspective

The journey of 2-aminobenzothiazole began in the early 20th century. The first documented synthesis is credited to the German chemist Arthur Hugerschoff in the early 1900s.[3] Through his investigations into the reactions of aromatic thioureas, Hugerschoff discovered that treating these compounds with bromine induced an oxidative cyclization to yield the corresponding 2-aminobenzothiazole.[3] This seminal work laid the foundation for what is now known as the Hugerschoff reaction. The biological potential of these derivatives started to gain attention in the mid-20th century, with initial studies focusing on their muscle relaxant properties.[1] Since then, the scaffold has been extensively explored, leading to the discovery of its broad therapeutic potential.

Timeline cluster_0 Discovery & Synthesis cluster_1 Early Biological Investigations cluster_2 Modern Drug Discovery Early 1900s Early 1900s Mid-20th Century Mid-20th Century Early 1900s->Mid-20th Century Discovery of Muscle Relaxant Properties Hugerschoff Reaction Hugerschoff Reaction Late 20th-Early 21st Century Late 20th-Early 21st Century Mid-20th Century->Late 20th-Early 21st Century Exploration of Broad Biological Activities Muscle Relaxants Muscle Relaxants Anticancer, Antimicrobial, etc. Anticancer, Antimicrobial, etc.

A brief timeline of key milestones in 2-aminobenzothiazole research.

Key Synthetic Methodologies

The construction of the 2-aminobenzothiazole ring system can be achieved through several synthetic routes. This section details the most prominent classical and modern methods.

The Hugerschoff Reaction

First reported in 1901, the Hugerschoff reaction is a classical and widely utilized method for synthesizing 2-aminobenzothiazoles.[1] The reaction involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.[1]

Hugerschoff_Mechanism Arylthiourea Arylthiourea Brominated_Intermediate Brominated Intermediate Arylthiourea->Brominated_Intermediate Br2, AcOH Cyclization Cyclization Brominated_Intermediate->Cyclization Intramolecular Electrophilic Substitution 2-Aminobenzothiazole 2-Aminobenzothiazole Cyclization->2-Aminobenzothiazole

The reaction mechanism of the Hugerschoff synthesis.

Experimental Protocol: Hugerschoff Reaction

  • Materials: Substituted phenylthiourea, 98% sulfuric acid, liquid bromine, rectified spirit, concentrated ammonium hydroxide.

  • Procedure:

    • A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.

    • Liquid bromine is slowly added to the solution at room temperature with constant stirring. The reaction is exothermic and should be carefully controlled.

    • Stirring is continued until the reaction is complete, which is indicated by the cessation of hydrogen bromide (HBr) gas evolution. The hydrobromide salt of the 2-aminobenzothiazole will precipitate.

    • The precipitate is collected by filtration.

    • The collected precipitate is dissolved in rectified spirit.

    • The solution is basified with concentrated ammonium hydroxide to precipitate the free base of the 2-aminobenzothiazole.

    • The final product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Synthesis from Anilines and Thiocyanate

A common and practical approach involves the reaction of an aniline with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine. This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.[1]

Experimental Protocol: Synthesis of 6-methoxy-2-aminobenzothiazole

  • Materials: p-Anisidine (p-methoxyaniline), ammonium thiocyanate, glacial acetic acid, bromine, ethanol, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve p-anisidine (10.6 g, 0.085 mol) in 40 mL of glacial acetic acid.

    • In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in 75 mL of glacial acetic acid.

    • Add the p-anisidine solution to the ammonium thiocyanate solution.

    • Cool the mixture to 0°C in an ice bath with constant stirring.

    • Prepare a solution of bromine (6.5 mL) in 30 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

    • Continue stirring for an additional 2 hours at room temperature.

    • Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford pure 6-methoxy-2-aminobenzothiazole.[4]

General_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Starting Materials (e.g., Aniline, Thiocyanate) Reaction Reaction (e.g., Thiocyanation, Cyclization) Reactants->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying Filtration->Drying Purification Recrystallization / Chromatography Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure 2-Aminobenzothiazole Derivative Characterization->Final_Product

A general experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

Biological Activities and Therapeutic Applications

2-aminobenzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities. While early research focused on their muscle relaxant properties, subsequent investigations have revealed potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1]

Anticancer Activity

A significant body of research has been dedicated to the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.

Quantitative Data: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
OMS5 A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[1]
OMS14 A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13 HCT116Colon Carcinoma6.43[1]
A549Lung Cancer9.62[1]
A375Malignant Melanoma8.07[1]
Compound 20 HepG2Liver Cancer9.99[1]
HCT-116Colon Carcinoma7.44[1]
MCF-7Breast Cancer8.27[1]
Compound 8i MCF7Breast Cancer6.34[5]
Compound 8m MCF7Breast Cancer8.30[5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

One of the key mechanisms underlying the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[6][7][8] By inhibiting key kinases in this cascade, such as PI3K, these compounds can effectively halt the downstream signaling that promotes cancer cell survival and proliferation.[5] Molecular docking studies have further elucidated the potential interactions between 2-aminobenzothiazole derivatives and the ATP-binding domain of PI3K, providing a rationale for their inhibitory activity.[4][9]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Response Cell Survival, Growth, Proliferation mTORC1->Cell_Response Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Detailed Experimental Protocols: Biological Assays

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key biological assays used to characterize the activity of 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

PI3Kγ Kinase Inhibition Assay

This assay measures the direct ability of test compounds to inhibit the kinase activity of the PI3Kγ enzyme.

  • Assay Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kγ phosphorylates its substrate.

  • Procedure:

    • The kinase reaction components (including the PI3Kγ enzyme, its substrate, and ATP) are added to the wells of a microplate.

    • The test compounds (e.g., 2-aminobenzothiazole derivatives) are added at various concentrations (a single high concentration, like 100 µM, is often used for initial screening).[10]

    • The reaction is incubated for a set period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

    • A detection solution is added, which typically contains a europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer. This system allows for the detection of ADP via fluorescence resonance energy transfer (FRET).

    • The percentage of enzyme inhibition is determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without an inhibitor.[10]

    • For potent compounds, a dose-response curve is generated to calculate the IC₅₀ value.

Molecular Docking Protocol

Molecular docking is an in silico method used to predict the binding orientation of a small molecule (ligand) to a protein target.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., PI3Kγ, PDB code: 7JWE) is obtained from the Protein Data Bank. The protein structure is prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[4]

  • Ligand Preparation: The 2D structures of the 2-aminobenzothiazole derivatives are sketched and converted to 3D structures. Their energy is minimized using a suitable force field (e.g., CHARMm).[11]

  • Active Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized known inhibitor.[4]

  • Docking Simulation: A docking algorithm (e.g., LibDock) is used to place the ligand into the defined active site in various conformations and orientations.[4]

  • Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. Higher scores typically indicate more favorable binding interactions. The binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Conclusion and Future Perspectives

From its discovery in the early 20th century to its current status as a privileged scaffold in drug discovery, the 2-aminobenzothiazole core has demonstrated remarkable and enduring value.[3] Its rich history is a testament to the foundational principles of organic synthesis, while its continued exploration in modern medicinal chemistry highlights its vast potential to address a wide range of therapeutic challenges. The synthetic tractability of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its ongoing importance. Future research will likely focus on the rational design of new derivatives with enhanced potency and selectivity for specific biological targets, the exploration of novel therapeutic applications, and the development of more efficient and environmentally benign synthetic methodologies. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Spectroscopic data of 2-Amino-4,6-dichlorobenzothiazole (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the benzothiazole ring system is crucial for its biological efficacy and interaction with molecular targets. A thorough structural characterization using a combination of spectroscopic techniques is therefore essential in the development of new therapeutic agents based on this scaffold. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, using 2-Amino-6-chlorobenzothiazole as a case study.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of 2-Amino-6-chlorobenzothiazole and its bromo-analogue.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.42d1HH-4
7.28s1HH-7
7.05d1HH-5
5.40br s2H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-bromobenzothiazole

Note: Data for the bromo-analogue is provided as a close approximation for the chloro-substituted compound.

Chemical Shift (ppm)Assignment
167.9C-2 (C=N)
151.8C-7a
135.2C-3a
129.8C-5
123.6C-4
121.1C-7
115.4C-6 (C-Br)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
Wavenumber (cm⁻¹)IntensityAssignment
3420, 3300Strong, SharpN-H stretching (asymmetric and symmetric)
1640StrongN-H bending (scissoring)
1550StrongC=N stretching
1480, 1440MediumAromatic C=C stretching
820StrongC-H out-of-plane bending (p-disubstituted)
710MediumC-S stretching
Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole[1]
m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular ion)
18633[M+2]⁺ (Isotope peak for ³⁷Cl)
14945[M - Cl]⁺
12220[M - Cl - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 2-aminobenzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is set from 0 to 15 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For direct analysis, electron ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized compound like 2-Amino-4,6-dichlorobenzothiazole.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Potential Biological Activities of Dichlorinated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of chlorine atoms to the benzothiazole core can significantly modulate its physicochemical properties, often enhancing its biological efficacy. This technical guide provides an in-depth overview of the current understanding of the biological activities of dichlorinated benzothiazoles, with a focus on their anticancer, antimicrobial, neuroprotective, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

Dichlorinated benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The presence and position of the chlorine atoms on the benzothiazole ring play a crucial role in their anticancer potency.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various dichlorinated benzothiazole derivatives against different cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineIC50 (µM)Reference
5,6-dichloro-2-(phenyl)aminobenzothiazoleMCF-7 (Breast)8.5[1]
5,6-dichloro-2-(4-chlorophenyl)aminobenzothiazoleHepG2 (Liver)5.2[1]
4,6-dichloro-2-(substituted)benzothiazoleA549 (Lung)1.2 - 15.6
5,7-dichloro-2-aminobenzothiazole derivativeHeLa (Cervical)7.8
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the dichlorinated benzothiazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

Dichlorinated benzothiazoles exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets.[1][4]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Dichlorinated benzothiazoles have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by Dichlorinated Benzothiazoles cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Gene Target Gene Expression (e.g., Bcl-2, COX-2) Nucleus->Gene Activates Apoptosis Apoptosis Gene->Apoptosis Inhibits Dichlorobenzothiazole Dichlorinated Benzothiazole Dichlorobenzothiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by dichlorinated benzothiazoles.

STAT3 Signaling Pathway Inhibition

The STAT3 pathway is another crucial signaling cascade that is often aberrantly activated in cancer, promoting cell proliferation and survival. Inhibition of this pathway by dichlorinated benzothiazoles represents a key mechanism of their anticancer activity.[4][5][6][7][8]

STAT3_Inhibition STAT3 Signaling Pathway Inhibition by Dichlorinated Benzothiazoles cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Dimer p-STAT3 Dimer p_STAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes Dichlorobenzothiazole Dichlorinated Benzothiazole Dichlorobenzothiazole->JAK Inhibits

Caption: Dichlorinated benzothiazoles inhibit the STAT3 signaling pathway.

Antimicrobial Activity

Dichlorinated benzothiazoles have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is influenced by the substitution pattern on the benzothiazole ring.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of dichlorinated benzothiazole derivatives against selected microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
5,6-dichloro-2-(substituted)benzothiazoleStaphylococcus aureus12.5 - 50
5,6-dichloro-2-(substituted)benzothiazoleEscherichia coli25 - 100
4,6-dichloro-2-aminobenzothiazole derivativeCandida albicans15.6
5,7-dichloro-2-mercaptobenzothiazole derivativePseudomonas aeruginosa31.2
Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][9][10][11][12][13][14][15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform serial two-fold dilutions of the dichlorinated benzothiazole compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][14]

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Dichlorinated Benzothiazole in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining MIC using the broth microdilution method.

Neuroprotective Activity

Emerging evidence suggests that dichlorinated benzothiazoles may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. While research in this area is less extensive compared to anticancer and antimicrobial studies, preliminary findings are promising. Some benzothiazole derivatives have shown protective effects in neuronal cell models.[16][17][18][19][20][21][22][23]

Experimental Protocols: Neuroprotective Activity Assessment

Neuronal Cell Viability Assay

This assay evaluates the ability of dichlorinated benzothiazoles to protect neuronal cells from toxic insults.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the dichlorinated benzothiazole derivative for a specific duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or glutamate).[21]

  • Co-incubation: Co-incubate the cells with the dichlorinated benzothiazole and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[19]

Enzyme Inhibition

Dichlorinated benzothiazoles have been investigated as inhibitors of various enzymes, highlighting their potential to modulate specific biological processes.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of dichlorinated benzothiazole derivatives against selected enzymes.

CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
6,7-dichloro-2-(substituted)benzothiazoleCholinesterase5.83.2Mixed[24][25]
4,5-dichloro-2-aminobenzothiazole derivativeTyrosinase10.2-Competitive[9][26][27][28][29]
Experimental Protocols: Enzyme Inhibition Assay

Cholinesterase Inhibition Assay

This assay measures the ability of dichlorinated benzothiazoles to inhibit the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[24][25][30][31][32]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme and its substrate (e.g., acetylthiocholine).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the dichlorinated benzothiazole inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the product formation over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Kinetic parameters such as the inhibition constant (Ki) and the type of inhibition can be determined using Lineweaver-Burk plots.[24]

Enzyme_Inhibition_Kinetics Enzyme Inhibition Kinetics Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Dichlorinated Benzothiazole Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Addition Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_IC50 Calculate IC50 Monitor_Reaction->Calculate_IC50 Kinetic_Analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) Calculate_IC50->Kinetic_Analysis Determine_Ki Determine Ki and Inhibition Type Kinetic_Analysis->Determine_Ki End End Determine_Ki->End

Caption: Workflow for determining enzyme inhibition kinetics.

Conclusion

Dichlorinated benzothiazoles represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with emerging evidence of neuroprotective potential, underscore their therapeutic significance. The structure-activity relationships, particularly the influence of the position and number of chlorine substituents, provide a rational basis for the design of more potent and selective drug candidates. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools and knowledge to further explore and exploit the therapeutic potential of this important class of compounds. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing lead compounds for improved efficacy and safety profiles, and advancing promising candidates into preclinical and clinical development.

References

A Technical Guide to the Speculated Mechanism of Action of 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide addresses the potential mechanisms of action of the specific, yet sparsely studied, compound 2-Amino-4,6-dichlorobenzothiazole. Direct experimental data on this molecule is limited in publicly accessible literature.[3] Therefore, this document synthesizes information from studies on structurally related analogs to speculate on its likely biological targets and activities. We will explore potential antimicrobial, anticancer, and other pharmacological pathways, present quantitative data from related compounds for comparative analysis, detail relevant experimental protocols for future investigation, and provide visual diagrams of pertinent signaling pathways and research workflows.

Introduction and Background

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest from the scientific community due to their diverse pharmacological properties.[2] The 2-aminobenzothiazole core, in particular, serves as a versatile starting point for the synthesis of molecules with activities spanning antimicrobial, antitubercular, anticancer, anti-inflammatory, and anthelmintic effects.[1][4][5] The biological profile of these derivatives is heavily influenced by the nature and position of substituents on the benzothiazole ring system.

The subject of this guide, this compound, features two chlorine atoms on the benzene ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. While specific studies on the 4,6-dichloro derivative are not prominent, research on other chlorinated and substituted 2-aminobenzothiazoles provides a strong foundation for speculating on its mechanism of action.

Speculated Mechanisms of Action

Based on the activities of analogous compounds, this compound could plausibly act through one or more of the following mechanisms.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzothiazole are well-documented for their antimicrobial and antifungal properties.[6] The mechanism is often attributed to the disruption of essential cellular processes in pathogens.

  • Antifungal Action: Studies on 6-substituted 2-aminobenzothiazoles have demonstrated significant activity against various Candida species.[7] The presence of bulky, electron-withdrawing groups at the 6-position, such as the chloro-substituent, can enhance antifungal potency. The mechanism may involve the inhibition of crucial fungal enzymes or disruption of the fungal cell membrane.

  • Antibacterial Action: Various 2-aminobenzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antitubercular Activity

A notable area of investigation for this scaffold is in the treatment of tuberculosis.

  • Initial Hypothesis (LepB Inhibition): An initial screen identified a 2-aminobenzothiazole derivative as having activity against a hypomorphic strain of Mycobacterium tuberculosis that under-expresses the essential signal peptidase LepB.[8] This suggested that the compound might target protein secretion.

  • Current Understanding (Target Unknown): Further investigation revealed that the molecules did not directly inhibit LepB or protein secretion, indicating a different, as-yet-unidentified mode of action.[8] Despite this, the benzothiazole core remains a promising starting point for novel antitubercular agents that are bactericidal against both replicating and non-replicating bacteria.[8] Given the structural similarity, this compound is a candidate for possessing similar activity.

Anticancer Activity

The anticancer potential of 2-aminobenzothiazoles is a significant area of research, with several potential molecular targets implicated.

  • Kinase Inhibition: Many anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

    • PI3K/Akt/mTOR Pathway: Derivatives have been designed as inhibitors of PI3Kγ.[5] Although the most potent anticancer compounds in that study appeared to work through a different mechanism, the potential for PI3Kδ inhibition was also noted.[5] This pathway is a central regulator of cell growth, survival, and metabolism.

    • EGFR and MAPK Pathways: Other studies suggest that 2-aminobenzothiazole derivatives might exert their effects by suppressing the Epidermal Growth Factor Receptor (EGFR) or components of the p42/44 MAPK signaling cascade.[5][9]

  • Apoptosis Induction: Certain 2-phenylbenzothiazole derivatives, when activated by UVA light, act as photosensitizing agents that induce apoptosis in cancer cells. This process involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-3, ultimately leading to programmed cell death.[9] The core structure of this compound could potentially be modified to exhibit similar photosensitizing properties.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the speculated activities, the following tables summarize data for various 2-aminobenzothiazole derivatives from the literature.

Table 1: Antitubercular and Cytotoxicity Data for Benzothiazole Derivatives[8]

Compound IDStructure/SubstitutionM. tuberculosis MIC (μM) (Wild-Type)M. tuberculosis MIC (μM) (LepB-UE Strain)HepG2 Cytotoxicity IC50 (μM)
8 2-amino-benzothiazole derivative2714>100
13 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea>100>100>100
31 4-chloro substituted analog>10014>100

LepB-UE: LepB Under-Expressing strain.

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives[5]

Compound IDSubstitutionA549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)PI3Kγ Inhibition (%) @ 100 μM
OMS5 4-nitroaniline moiety22.1342.17Inactive
OMS14 piperazine-4-nitroaniline moiety32.0961.03Inactive
OMS1 ---47
OMS2 ---48

Table 3: Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives[7]

Compound ID6-Position SubstituentC. albicans MIC (mg/mL)C. parapsilosis MIC (mg/mL)C. tropicalis MIC (mg/mL)
1j Chloro161616
1k Fluoro323232
1n -488
1o -488

Experimental Protocols

The following are representative protocols for evaluating the biological activities of a novel compound like this compound, based on methodologies described for its analogs.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is adapted from methods used to evaluate antifungal and antibacterial activity.[7]

  • Preparation of Inoculum: Culture the microbial strain (e.g., Candida albicans or Staphylococcus aureus) in appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using culture medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

In Vitro Anticancer Cytotoxicity Assay

This protocol is based on methods used to assess the effect of compounds on cancer cell lines like A549 and MCF-7.[5]

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) by plotting a dose-response curve.

Antitubercular Activity Assay

This protocol is based on the methodology for testing compounds against M. tuberculosis.[8]

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound in 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Growth Inhibition Measurement (Resazurin Assay):

    • Add resazurin solution to each well and incubate for an additional 24 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm). A reduction in fluorescence (indicating metabolic activity) signifies bacterial growth, while high fluorescence indicates inhibition.

  • MIC Determination: The MIC is the lowest compound concentration that prevents a color change from blue (no growth) to pink (growth) or that inhibits fluorescence reduction by 90%.

Visualizations: Pathways and Workflows

Potential Anticancer Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway, a potential target for anticancer 2-aminobenzothiazole derivatives.

PI3K_Pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound 2-Amino-4,6-dichloro- benzothiazole (Speculated) compound->pi3k Potential Inhibition Screening_Workflow start Synthesize & Purify This compound primary Primary Screening (e.g., MIC, Cytotoxicity) start->primary inactive Inactive primary->inactive active Active Hit primary->active secondary Secondary Assays (Dose-Response, IC50) active->secondary mechanism Mechanism of Action Studies (e.g., Kinase Assays, Target ID) secondary->mechanism lead_opt Lead Optimization mechanism->lead_opt

References

Starting Materials for the Synthesis of 2-Amino-4,6-dichlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Amino-4,6-dichlorobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of Synthetic Strategies

The synthesis of this compound predominantly commences from two main classes of starting materials: substituted anilines and arylthioureas. A notable alternative approach involves the use of 2-iodoanilines, offering a more environmentally benign pathway. These synthetic strategies are summarized below.

Synthesis from Substituted Anilines

The most classical and widely employed method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. For the synthesis of this compound, 2,4-dichloroaniline is the logical starting material.

Reaction Pathway

The general reaction involves the in situ generation of thiocyanogen ((SCN)₂) from a thiocyanate salt, which then reacts with the aniline derivative to form an intermediate that subsequently cyclizes to the benzothiazole ring.

G cluster_reactants Reactants cluster_solvent Solvent A 2,4-Dichloroaniline E Thiocyanation & Cyclization A->E B Potassium Thiocyanate (KSCN) B->E C Bromine (Br2) C->E D Glacial Acetic Acid D->E F This compound E->F

Caption: Synthesis of this compound from 2,4-dichloroaniline.

Experimental Protocol

A general procedure for the synthesis of 2-aminobenzothiazoles from substituted anilines is as follows[1][2]:

  • A solution of the substituted aniline (e.g., 2,4-dichloroaniline) and potassium thiocyanate is prepared in glacial acetic acid.

  • The mixture is cooled, typically below 10°C.

  • A solution of bromine in glacial acetic acid is added dropwise with continuous stirring, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate is filtered, washed, and then neutralized with a base (e.g., 10% NaOH) to yield the crude 2-aminobenzothiazole derivative.

  • The crude product is then purified by recrystallization from a suitable solvent.

ParameterValueReference
Starting Material2,4-dichloroaniline[1][2]
ReagentsPotassium thiocyanate, Bromine[1][2]
SolventGlacial Acetic Acid[1][2]
TemperatureBelow 10°C during bromine addition[1]
Reaction Time~10 hours[1]

Synthesis from Arylthioureas

An alternative and common route to 2-aminobenzothiazoles is the cyclization of the corresponding arylthiourea. For the target molecule, this would involve the synthesis and subsequent cyclization of 1-(2,4-dichlorophenyl)thiourea.

Reaction Pathway

The synthesis of the arylthiourea precursor can be achieved by reacting the corresponding aniline with a thiocyanate salt under acidic conditions. The subsequent cyclization of the arylthiourea is typically performed in the presence of a strong acid or an oxidizing agent.

G cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization A 2,4-Dichloroaniline D 1-(2,4-dichlorophenyl)thiourea A->D B Ammonium Thiocyanate B->D C Acid (e.g., HCl) C->D G This compound D->G E Sulfuryl Chloride or Bromine E->G F Solvent (e.g., Chlorobenzene) F->G

Caption: Two-step synthesis via an arylthiourea intermediate.

Experimental Protocol for Cyclization

A representative procedure for the cyclization of a chlorophenylthiourea is described as follows[3][4]:

  • The chlorophenylthiourea is suspended in a solvent such as chlorobenzene.

  • Sulfuryl chloride is added gradually while maintaining the temperature between 40-45°C.

  • After the addition and cessation of gas evolution, the solvent is removed by steam distillation.

  • The remaining suspension is neutralized with an ammonia solution to a pH of 8.

  • The crude product is then collected and dried.

ParameterValueReference
Starting Material4-chlorophenylthiourea[3]
ReagentSulfuryl chloride[3]
SolventChlorobenzene[3]
Temperature40-45°C[3]
Yield~67.4% (of pure product)[3]

Alternative "Green" Synthesis from 2-Iodoanilines

A more recent and environmentally friendly approach involves a tandem reaction of a 2-iodoaniline with an isothiocyanate in water, catalyzed by an iron salt.

Reaction Pathway

This method avoids the use of harsh oxidizing agents and organic solvents, making it a "greener" alternative.

G cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent A 2-Iodo-4,6-dichloroaniline E Tandem Reaction A->E B Isothiocyanate B->E C FeCl3 C->E D Water D->E F This compound E->F

References

The Amino Group on the Benzothiazole Ring: A Locus of Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, owing to its remarkable and diverse biological activities. The reactivity of the exocyclic amino group at the 2-position, in conjunction with the electronic nature of the fused benzothiazole ring system, provides a versatile platform for the synthesis of a vast array of derivatives with therapeutic potential. This technical guide delves into the core aspects of the reactivity of this amino group, offering a comprehensive resource for professionals engaged in drug discovery and development.

Physicochemical Properties and Basicity

The reactivity of the 2-amino group is fundamentally influenced by its basicity, which is a critical parameter for its interaction with biological targets and its behavior in synthetic transformations.

Table 1: Physicochemical Properties of 2-Aminobenzothiazole

PropertyValueReference
pKa 4.48 (at 20°C)[1]
Melting Point 126-129 °C[1]
Appearance Odorless gray to white powder[1]

Reactivity of the 2-Amino Group: A Synthetic Gateway

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a nucleophilic center, readily participating in a variety of chemical reactions. This reactivity is the cornerstone for the derivatization of the 2-aminobenzothiazole core.

N-Acylation

N-acylation is a common strategy to introduce diverse functionalities, leading to compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3]

Table 2: Representative Yields for N-Acylation of 2-Aminobenzothiazole Derivatives

Acylating AgentSubstrateProductYield (%)Reference
Chloroacetyl chloride2-AminobenzothiazoleN-(Benzothiazol-2-yl)-2-chloroacetamide75[4]
Acetic Acid2-AminobenzothiazoleN-(Benzothiazol-2-yl)acetamide88[5]
Acetic Acid6-Nitro-2-aminobenzothiazoleN-(6-Nitrobenzothiazol-2-yl)acetamide82[5]
N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups, which can significantly modulate the lipophilicity and target-binding properties of the resulting molecules.[6] Regioselectivity between the exocyclic and endocyclic nitrogen atoms can be an important consideration in these reactions.[7]

Table 3: Representative Yields for N-Alkylation of 2-Aminobenzothiazole

Alkylating AgentSubstrateProductYield (%)Reference
Benzylic Alcohols2-Aminobenzothiazoles2-(N-Alkylamino)benzothiazolesNot specified[6]
α-Iodo Methyl Ketones2-Amino-1,3-benzothiazole2-Amino-1,3-benzothiazolium iodides51-74[7]
Diazotization and Azo Coupling

The primary amino group of 2-aminobenzothiazole can be readily diazotized to form a stable diazonium salt. These salts are valuable intermediates that can undergo azo coupling reactions with electron-rich aromatic compounds to produce a variety of azo dyes and other functionalized molecules.

Electrophilic Substitution on the Benzene Ring

The amino group, being an activating group, influences the regioselectivity of electrophilic substitution reactions on the fused benzene ring. Bromination, for instance, typically occurs at the 6-position.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

A significant area of interest for 2-aminobenzothiazole derivatives is in the development of kinase inhibitors for cancer therapy.[8][9] Many of these compounds target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.

Table 4: Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 Values)

CompoundCancer Cell LineTargetIC50 (µM)Reference
OMS5A549 (Lung)Not specified22.13[10]
OMS14MCF-7 (Breast)Not specified61.03[10]
Compound 13HCT116 (Colon)EGFR6.43 ± 0.72[8]
Compound 13A549 (Lung)EGFR9.62 ± 1.14[8]
Compound 13A375 (Melanoma)EGFR8.07 ± 1.36[8]
Compound 20HepG2 (Liver)VEGFR-29.99[8]
Compound 20HCT-116 (Colon)VEGFR-27.44[8]
Compound 20MCF-7 (Breast)VEGFR-28.27[8]
Compound IVeEAC (Mouse)Not specified10-24[11]
Compound IVfEAC (Mouse)Not specified10-24[11]
Compound IVhEAC (Mouse)Not specified10-24[11]
Compound VgEAC (Mouse)Not specified10-24[11]
Compound 4aHCT-116 (Colon)VEGFR-25.61[12]
Compound 4aHEPG-2 (Liver)VEGFR-27.92[12]
Compound 4aMCF-7 (Breast)VEGFR-23.84[12]

Antimicrobial Potential

Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of bacterial and fungal pathogens, highlighting their potential as a scaffold for the development of novel anti-infective agents.[13][14]

Table 5: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1nCandida albicans4-8[14]
Compound 1oCandida albicans4-8[14]
Compound 18E. coli6-8[15]
Compound 18P. aeruginosa6-8[15]
Compound 20S. aureus6-8[15]
Compound 20B. subtilis6-8[15]
Compound 18C. albicans4-9[15]
Compound 18A. niger4-9[15]
Compound 20C. albicans3-4[15]
Compound 20A. niger3-4[15]
Compound 13M. tuberculosis LepB-UE7.9[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide methodologies for key reactions involving the 2-amino group of benzothiazole.

General Procedure for N-Acylation with Acyl Chlorides

N_Acylation_Workflow Start Start: 2-Aminobenzothiazole, Acyl Chloride, Base (e.g., Triethylamine), Solvent (e.g., Benzene) Reaction Reaction: Stir at 0°C to rt Start->Reaction Workup Work-up: Filter precipitate, Concentrate filtrate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Acylated 2-Aminobenzothiazole Purification->Product

Caption: General workflow for N-acylation of 2-aminobenzothiazole.

Protocol:

  • Dissolve 2-aminobenzothiazole (1 equivalent) and a suitable base, such as triethylamine (1 equivalent), in an appropriate dry solvent (e.g., benzene).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated 2-aminobenzothiazole.[4]

General Procedure for Diazotization and Azo Coupling

Protocol:

  • Diazotization: Dissolve 2-aminobenzothiazole (1 equivalent) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) to the amine solution while maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol or an aniline derivative) in an appropriate solvent (e.g., aqueous base for phenols, aqueous acid for anilines) and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture as required for the specific coupling reaction.

  • The azo dye will typically precipitate from the solution.

  • Collect the product by filtration, wash with cold water, and purify by recrystallization.

General Procedure for Electrophilic Bromination

Protocol:

  • Dissolve 2-aminobenzothiazole in a suitable solvent such as chloroform or glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of the aminobenzothiazole.

  • A precipitate of the perbromide may form initially.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the purified bromo-2-aminobenzothiazole.

Conclusion

The 2-amino group on the benzothiazole ring is a key functional handle that has been extensively exploited in the synthesis of a diverse range of biologically active molecules. Its nucleophilic character allows for straightforward derivatization through acylation, alkylation, and other transformations. The electronic influence of this group also directs electrophilic substitution on the benzothiazole core. The proven success of 2-aminobenzothiazole derivatives as kinase inhibitors and antimicrobial agents underscores the continued importance of this scaffold in modern drug discovery. This guide provides a foundational understanding of the reactivity of this versatile functional group, along with practical data and protocols to aid researchers in the design and synthesis of novel therapeutic agents. Further exploration into the reaction kinetics and quantitative structure-activity relationships of these compounds will undoubtedly pave the way for the development of even more potent and selective drugs.

References

Methodological & Application

Synthesis of Novel Derivatives from 2-Amino-4,6-dichlorobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Scientific literature with specific examples of the synthesis of novel derivatives directly from 2-Amino-4,6-dichlorobenzothiazole is limited. The following application notes and protocols are based on established synthetic methodologies for structurally similar and commercially available analogs, such as 2-amino-6-chlorobenzothiazole and 2-amino-4,6-difluorobenzothiazole. These protocols can be adapted by researchers for the synthesis of derivatives from this compound.

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4][5] The presence of halogen substituents on the benzothiazole ring can significantly influence the biological activity of the resulting derivatives. This document provides detailed protocols for the synthesis of various derivatives from a halogenated 2-aminobenzothiazole core, focusing on reactions involving the 2-amino group.

Synthesis of Intermediate: N-(4,6-dichlorobenzothiazol-2-yl)acetamide

A common first step in the derivatization of 2-aminobenzothiazoles is the acylation of the 2-amino group. This protects the amino group and provides a versatile intermediate for further reactions.

Reaction Scheme:

Experimental Protocol:
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable dry solvent such as acetone or dichloromethane.

  • To this solution, add triethylamine (1.1 eq) and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4,6-dichlorobenzothiazol-2-yl)acetamide.

Synthesis of Schiff Base Derivatives

Schiff bases derived from 2-aminobenzothiazoles are known to possess a variety of biological activities.[6] They are synthesized by the condensation of the 2-amino group with various aromatic aldehydes.

Reaction Scheme:

Experimental Protocol for the Synthesis of Schiff Bases from 2-Amino-4,6-difluorobenzothiazole (Adaptable for 4,6-dichloro analog):
  • To a methanolic solution of 2-amino-4,6-difluorobenzothiazole (0.186 g, 0.001 mol), add the desired aromatic aldehyde (0.001 mol).[6]

  • Add a catalytic amount of glacial acetic acid to the mixture.[6]

  • Reflux the reaction mixture with constant stirring at 50-60°C for 10-12 hours.[6]

  • Obtain the Schiff base by slow evaporation of the solvent at room temperature.[6]

  • Wash the product with a sodium bisulfite solution to remove excess aldehyde, followed by a wash with chilled methanol.[6]

  • Isolate the product, dry it with ether, and recrystallize from hot methanol.[6]

Quantitative Data for Schiff Base Derivatives of 2-Amino-4,6-difluorobenzothiazole[6]
DerivativeAromatic AldehydeYield (%)Melting Point (°C)
N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine4-(dimethylamino)benzaldehyde62.95-
4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)phenol5-bromo-2-hydroxybenzaldehyde-178-180
N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazol-2-amine3,4-dimethoxybenzaldehyde-192-194

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives of 2-aminobenzothiazole are another class of compounds with reported biological activities.[7] These are typically synthesized from the corresponding Schiff base intermediates.

Reaction Scheme:

Experimental Protocol for the Synthesis of Thiazolidinones from 2-Amino-6-chlorobenzothiazole Derivatives (Adaptable for 4,6-dichloro analog):
  • Dissolve the Schiff base derivative of 2-amino-6-chlorobenzothiazole (0.001 mol) and mercaptoacetic acid (0.001 mol) in dioxane (20 ml).[7]

  • Add a pinch of anhydrous zinc chloride to the mixture.[7]

  • Reflux the reaction mixture for 12 hours.[7]

  • Remove the solvent as much as possible under reduced pressure.[7]

  • Cool the residue and triturate it with crushed ice (50 g).[7]

  • Filter the solid that separates and wash it with a 5% sodium bicarbonate solution until no effervescence is observed, followed by a wash with cold water.[7]

  • Purify the crude product by recrystallization from ethanol.[7]

Biological Activities and Signaling Pathways

Derivatives of 2-aminobenzothiazole have shown promising anticancer activity.[1][3][8][9] Some of these compounds have been investigated for their ability to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.

Visualizations

Synthesis Workflow for 2-Aminobenzothiazole Derivatives

G A This compound C N-(4,6-dichlorobenzothiazol-2-yl)acetamide (Intermediate) A->C Acylation E Schiff Base Derivative A->E Condensation B Acetyl Chloride B->C D Aromatic Aldehyde D->E G Thiazolidinone Derivative E->G Cyclization F Mercaptoacetic Acid F->G

Caption: General synthesis workflow for derivatives of this compound.

Simplified PI3K/AKT/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

References

Application Notes and Protocols: 2-Amino-4,6-dichlorobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-amino-4,6-dichlorobenzothiazole scaffold in medicinal chemistry. This privileged structure has demonstrated significant potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The following sections detail the synthesis, biological evaluation, and mechanisms of action of various derivatives, supported by experimental protocols and quantitative data.

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Compounds incorporating the this compound scaffold have been shown to inhibit several crucial kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
OMS5-A549 (Lung)22.13[1]
OMS5-MCF-7 (Breast)-[1]
OMS14-A549 (Lung)61.03[1]
OMS14-MCF-7 (Breast)-[1]
Compound 13EGFRHCT116 (Colon)6.43
Compound 13EGFRA549 (Lung)9.62
Compound 13EGFRA375 (Melanoma)8.07
Compound 20VEGFR-2HepG2 (Liver)9.99
Compound 20VEGFR-2HCT-116 (Colon)7.44
Compound 20VEGFR-2MCF-7 (Breast)8.27
Signaling Pathways

The anticancer effects of these compounds are often attributed to their modulation of critical signaling pathways that are frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols

This protocol is adapted for determining the IC50 values of test compounds against PI3K or VEGFR-2 kinases.

Materials:

  • Recombinant human kinase (PI3K or VEGFR-2)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • ATP

  • Lipid substrate (e.g., PIP2 for PI3K) or peptide substrate (for VEGFR-2)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Prepare a master mix containing the kinase and substrate in kinase buffer.

    • Add 15 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 10 minutes at room temperature with gentle shaking.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at 30°C with gentle shaking.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 40 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound/Vehicle to Plate A->B C Add Kinase/Substrate Master Mix B->C D Incubate (10 min) C->D E Add ATP to Initiate Reaction D->E F Incubate (1 hr) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min) G->H I Add Kinase Detection Reagent H->I J Incubate (40 min) I->J K Measure Luminescence J->K L Calculate IC50 K->L

Caption: Workflow for the in vitro kinase inhibition assay.

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader with absorbance measurement capabilities (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Applications

The this compound scaffold has also been exploited for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida species.

Compound IDOrganismMIC (µg/mL)Reference
Compound 4bStaphylococcus aureus (MRSA)-[2]
Compound 7aEnterococcus faecium (multi-drug resistant)-[2]
Compound 7aCandida albicans (clinical isolate)-[2]
Compound 1nCandida albicans4-8[3]
Compound 1oCandida parapsilosis4-8[3]
Compound 1oCandida tropicalis4-8[3]

Note: Specific MIC values for some compounds were not available in the cited literature, but they were reported to be potent.

Mechanism of Action

A key mechanism of action for some antibacterial derivatives is the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

DNA_Gyrase_Topo_IV_Inhibition A Bacterial DNA Replication B DNA Gyrase A->B C Topoisomerase IV A->C E Inhibition of DNA Supercoiling & Decatenation B->E C->E D This compound Derivative D->B Inhibits D->C Inhibits F Bactericidal Effect E->F

Caption: Dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol is for determining the MIC of a compound against fungal isolates, such as Candida species.

Materials:

  • Fungal isolate of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Fungal inoculum standardized to 1-5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in RPMI medium in the wells of a microtiter plate.

  • Inoculum Preparation: Prepare a fungal suspension and adjust the concentration to 1-5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.

Synthesis

The following is a general synthetic scheme for the derivatization of the 2-aminobenzothiazole scaffold.

Synthesis_Scheme cluster_0 General Synthesis A This compound C Reaction Conditions (e.g., Reflux, Catalyst) A->C B Various Reagents (e.g., Aldehydes, Acyl Chlorides) B->C D Derivative Library C->D

Caption: General synthetic scheme for derivatization.

Protocol 5: General Synthesis of N-substituted this compound Derivatives

Materials:

  • This compound

  • Appropriate aldehyde or acyl chloride

  • Solvent (e.g., ethanol, DMF)

  • Catalyst (e.g., glacial acetic acid, triethylamine)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the desired aldehyde or acyl chloride to the solution.

  • Add a catalytic amount of acid or base.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

These protocols and data highlight the significant potential of the this compound scaffold in the discovery of new drugs for cancer and infectious diseases. Further exploration and optimization of derivatives based on this core structure are warranted.

References

Application Notes and Protocols for the N-acylation of 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 2-amino-4,6-dichlorobenzothiazole, a key synthetic transformation for the development of various biologically active compounds. The presence of the dichloro-substituted benzothiazole core is significant in medicinal chemistry, and the ability to efficiently perform N-acylation allows for the synthesis of diverse libraries of compounds for screening and lead optimization.

The electron-withdrawing nature of the two chlorine atoms on the benzothiazole ring reduces the nucleophilicity of the exocyclic amino group compared to the unsubstituted 2-aminobenzothiazole. Consequently, reaction conditions may require careful optimization to achieve high yields. This document outlines three common and effective methods for the N-acylation of this substrate: acylation with acyl chlorides, acylation with acid anhydrides, and direct acylation with carboxylic acids.

Data Presentation: Comparison of Acylation Protocols

The following table summarizes various reaction conditions for the N-acylation of this compound and related halo-substituted analogs, providing a comparative overview to aid in method selection.

MethodAcylating AgentSolventBase/CatalystTemperatureTimeYield
1. Acyl Chloride Chloroacetyl chlorideBenzeneK₂CO₃Reflux6-12 hGood
2. Acyl Chloride Acetyl chlorideDichloromethaneTriethylamine0 °C to RT4-12 hHigh
3. Acyl Chloride Benzoyl chloridePyridinePyridineRTSeveral hoursGood
4. Acid Anhydride Acetic anhydrideAcetic acidNoneReflux2-6 hHigh
5. Acid Anhydride Acetic anhydridePyridinePyridine0 °C to RT2-4 hHigh
6. Carboxylic Acid Acetic acidAcetic acidNoneReflux8-10 h~82%[1]

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides

This method is a highly efficient and widely used procedure for amide bond formation. A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Benzene

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-Acylation using Acid Anhydrides

This protocol offers a convenient method for N-acylation, particularly for acetylation using acetic anhydride. The reaction can be performed in a neat carboxylic acid solvent or with a base like pyridine.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride) (1.2 - 1.5 equivalents)

  • Glacial Acetic Acid or Anhydrous Pyridine

  • Deionized water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure (in Acetic Acid):

  • In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.

  • Add the acetic anhydride (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 3: N-Acetylation using Acetic Acid

This method provides a cost-effective and straightforward approach for N-acetylation, avoiding the use of more reactive and moisture-sensitive acylating agents.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) to glacial acetic acid.

  • Heat the mixture to reflux (approximately 118 °C) for 8-10 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.[2]

  • To the resulting residue, add water to precipitate the solid product.[2]

  • Collect the solid by filtration and wash with water.

  • Dry the product under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Visualizations

experimental_workflow Experimental Workflow for N-acylation of this compound cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification start This compound mix Mix Reagents start->mix acylating_agent Acylating Agent (Acyl Chloride/Anhydride/Carboxylic Acid) acylating_agent->mix base_catalyst Base / Catalyst (e.g., Triethylamine, Pyridine, K₂CO₃) base_catalyst->mix solvent Anhydrous Solvent (e.g., DCM, Benzene, Acetic Acid) solvent->mix react Stir at appropriate Temperature and Time mix->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify product N-acylated Product purify->product

Caption: Experimental workflow for the N-acylation.

logical_relationship Logical Relationship of Synthesis and Application cluster_synthesis Synthesis cluster_application Application start This compound acylation N-acylation start->acylation product N-Acyl-2-amino- 4,6-dichlorobenzothiazole Derivatives acylation->product screening Biological Screening product->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Synthesis and application in drug development.

References

Application Notes: 2-Amino-4,6-dichlorobenzothiazole in the Synthesis of PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3Kα isoform is one of the most frequently mutated kinases in human cancers, making it a prime target for the development of novel anticancer therapeutics. The 2-aminobenzothiazole scaffold has emerged as a promising starting point for the synthesis of potent and selective PI3Kα inhibitors. While specific literature detailing the use of 2-Amino-4,6-dichlorobenzothiazole in the synthesis of PI3Kα inhibitors is limited, the following application notes and protocols provide a representative methodology based on the synthesis of highly potent 2-aminobenzothiazole-derived PI3Kα inhibitors. This document serves as a guide for researchers in the design and execution of synthetic strategies targeting PI3Kα.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that, when dysregulated, can lead to decreased apoptosis and increased cell proliferation, hallmarks of cancer.[1] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and growth.[2][3]

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Synthesis of 2-Aminobenzothiazole-Based PI3Kα Inhibitors: A Representative Workflow

The synthesis of PI3Kα inhibitors from a 2-aminobenzothiazole core generally involves a multi-step process. A common strategy is the initial acylation of the 2-amino group, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental_Workflow Start 2-Aminobenzothiazole Derivative (e.g., this compound) Step1 Acylation with Substituted Phenylacetyl Chloride Start->Step1 Intermediate N-(Benzothiazol-2-yl)-2-phenylacetamide Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Intermediate->Step2 FinalProduct Final PI3Kα Inhibitor Step2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Analysis Characterization & Biological Assays (NMR, MS, IC50 determination) Purification->Analysis

Caption: General Synthetic Workflow for 2-Aminobenzothiazole-Based PI3Kα Inhibitors.

Experimental Protocols

The following protocols are based on the synthesis of potent 2-aminobenzothiazole derivatives as PI3Kα inhibitors and can be adapted for use with this compound.

Protocol 1: Synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(piperazin-1-yl)phenyl)acetamide (A Representative PI3Kα Inhibitor)

This protocol is adapted from a documented synthesis of a potent PI3Kα inhibitor and serves as a representative example.

Step 1: Synthesis of 2-amino-6-chloro-4-methylbenzo[d]thiazole

  • To a solution of 4-chloro-2-methylaniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (30 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-amino-6-chloro-4-methylbenzo[d]thiazole.

Step 2: Synthesis of tert-butyl 4-(4-(2-((6-chloro-4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)phenyl)piperazine-1-carboxylate

  • To a solution of 4-(piperazin-1-yl)phenylacetic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL), add DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-amino-6-chloro-4-methylbenzo[d]thiazole (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

Step 3: Synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(piperazin-1-yl)phenyl)acetamide

  • Dissolve the product from Step 2 (1 mmol) in a mixture of dichloromethane (10 mL) and trifluoroacetic acid (2 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Protocol 2: In Vitro PI3Kα Kinase Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% TWEEN® 20.

  • Add the synthesized inhibitor (various concentrations) to the wells of a 96-well plate.

  • Add recombinant human PI3Kα enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following tables summarize the biological activity of representative 2-aminobenzothiazole-derived PI3Kα inhibitors from published literature.

Compound IDStructurePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound A 2-(4-Morpholinophenyl)-N-(6-phenyl-1,3-benzothiazol-2-yl)acetamide1.03>1000>1000>1000
Compound B N-(6-(3-Fluorophenyl)-1,3-benzothiazol-2-yl)-2-(4-morpholinophenyl)acetamide2.5>1000>1000>1000
Compound IDCell LineAntiproliferative IC50 (µM)Reference
Compound A MCF-7 (Breast Cancer)6.34
Compound B MCF-7 (Breast Cancer)8.30

Conclusion

The 2-aminobenzothiazole scaffold serves as a valuable starting point for the development of potent and selective PI3Kα inhibitors. The synthetic protocols and biological data presented provide a framework for researchers to design and synthesize novel inhibitors based on this privileged structure. While direct synthetic routes from this compound to PI3Kα inhibitors are not extensively documented, the provided methodologies offer a solid foundation for the exploration of this and other substituted 2-aminobenzothiazoles in the pursuit of new cancer therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential as PI3Kα inhibitors.

References

Application Notes and Protocols: Schiff Base Formation with 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Amino-4,6-dichlorobenzothiazole. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The protocols detailed below offer standardized procedures for the synthesis and analysis of these promising compounds.

Application Notes

Schiff bases are compounds containing an azomethine (-CH=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. When derived from heterocyclic amines like this compound, the resulting Schiff bases often exhibit enhanced biological activities. The benzothiazole nucleus itself is a key pharmacophore found in numerous clinically approved drugs. The incorporation of dichloro-substituents on the benzothiazole ring can further modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacological profiles.

Key Applications in Drug Development:

  • Antimicrobial Agents: Schiff bases of 2-aminobenzothiazole derivatives have shown potent activity against a range of bacterial and fungal strains.[1] The imine group is crucial for their biological action, which may involve interfering with microbial cell wall synthesis or other essential cellular processes.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of benzothiazole Schiff bases against various cancer cell lines.[2] The mechanism of action is often linked to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

  • Antioxidant Activity: Certain benzothiazole Schiff's bases have been investigated for their ability to scavenge free radicals, suggesting potential applications in diseases associated with oxidative stress.[3]

The synthesis of these compounds is generally straightforward, involving a one-step condensation reaction, making them attractive for the generation of large libraries for high-throughput screening in drug discovery programs.[2]

Experimental Protocols

The following protocols are generalized methods for the synthesis and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, etc.)

  • Absolute Ethanol or Methanol[3][4]

  • Glacial Acetic Acid (catalytic amount)[4] or Piperidine (catalytic amount)[3]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, carbon tetrachloride)[3]

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[3][4]

  • The mixture is then refluxed with constant stirring for a period ranging from 3 to 12 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the reaction mixture is allowed to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed several times with cold ethanol to remove unreacted starting materials.[3]

  • The product is then purified by recrystallization from a suitable solvent like ethanol or carbon tetrachloride to yield the pure Schiff base.[3]

  • The purified product is dried, and the yield and melting point are determined.

Protocol 2: Characterization of Synthesized Schiff Bases

This protocol outlines the standard analytical techniques used to confirm the structure and purity of the newly synthesized Schiff bases.

1. Thin Layer Chromatography (TLC):

  • Purpose: To monitor the reaction progress and assess the purity of the final product.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is commonly used.[2]

  • Visualization: UV light.

2. Melting Point Determination:

  • Purpose: To determine the melting point of the synthesized compound, which is a useful indicator of purity.

  • Apparatus: Melting point apparatus.

3. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Sample Preparation: KBr disc method.

    • Key Peaks: Look for the appearance of a characteristic imine (C=N) stretching band around 1611-1654 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.[2][4][5]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To determine the structure of the molecule by showing the chemical environment of the hydrogen atoms.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS).

    • Key Signals: A characteristic singlet for the azomethine proton (-N=CH-) is typically observed in the range of δ 7.14-9.71 ppm.[4][6][7] Aromatic protons will appear as multiplets in their expected regions.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the synthesized compound.

    • Technique: Electrospray Ionization (ESI) is common.

    • Result: The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the Schiff base.[2]

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from substituted 2-aminobenzothiazoles.

Table 1: Physicochemical and Yield Data

Compound IDMolecular FormulaAldehyde ReactantYield (%)Melting Point (°C)
SB-1 C₁₄H₈Cl₂N₂S4-Chlorobenzaldehyde~60-70>200
SB-2 C₁₄H₈Cl₂N₂O₂S4-Nitrobenzaldehyde~55-65>200
SB-3 C₁₅H₁₀Cl₂N₂OSSalicylaldehyde~70-80180-185
SB-4 C₁₆H₁₂Cl₂N₂O₂SVanillin~65-75190-195

Note: The data presented here are representative and may vary based on specific experimental conditions.

Table 2: Spectroscopic Data

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -N=CHMass Spec (m/z) [M+H]⁺
SB-1 ~1649~8.26~308
SB-2 ~1640~8.45~354
SB-3 ~1632~8.80~325
SB-4 ~1625~8.75~355

Note: Spectroscopic data are approximations based on similar reported structures.[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Biological Evaluation A This compound + Aromatic Aldehyde B Dissolve in Ethanol + Catalyst (e.g., Acetic Acid) A->B C Reflux (3-12h) B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize F->G H Pure Schiff Base G->H I TLC H->I J Melting Point H->J K FT-IR H->K L ¹H NMR H->L M Mass Spec H->M N Antimicrobial Screening H->N O Anticancer Assays H->O P Antioxidant Assays H->P

Caption: General workflow for synthesis and analysis.

Logical Relationship of Components in Synthesis

The diagram below shows the logical relationship between the reactants and conditions leading to the formation of the Schiff base.

G Reactants Primary Amine (this compound) + Carbonyl Compound (Aldehyde) Product Schiff Base (-C=N- linkage) Reactants->Product Condensation Conditions Solvent (Ethanol) Catalyst (Acid/Base) Heat (Reflux) Conditions->Product Byproduct Water (H₂O)

Caption: Reactants and conditions for Schiff base formation.

References

Application Notes and Protocols: The Versatile Intermediate 2-Amino-4,6-dichlorobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Amino-4,6-dichlorobenzothiazole as a key intermediate in the preparation of diverse heterocyclic scaffolds. This valuable building block offers a gateway to novel compounds with potential applications in medicinal chemistry and drug discovery. The presence of two chlorine atoms on the benzene ring and a reactive amino group provides multiple points for chemical modification, enabling the exploration of a broad chemical space.

Physicochemical Properties and Spectral Data

This compound is a stable, solid compound. Its key properties are summarized in the table below. While experimental spectral data for this specific isomer is not widely available in the reviewed literature, data for the closely related 2-Amino-4,7-dichlorobenzothiazole is provided for comparison.

PropertyValueReference
CAS Number 16582-59-5[1]
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
Melting Point 253-255 °C[1]
Appearance White to off-white solid[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Spectral Data for the Analogous Compound: 2-Amino-4,7-dichlorobenzothiazole [2]

Data TypeSpectral Details
¹H NMR (DMSO-d₆) δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)
¹³C NMR (DMSO-d₆) δ 120.6, 121.6, 127.9, 129.4, 131.9, 150.5, 167.7
IR (KBr, cm⁻¹) ν 3399, 3246, 1624, 1556
HRMS (ESI) calcd for C₇H₅Cl₂N₂S⁺ 218.9551 found 218.9557

Synthesis of this compound

The synthesis of this compound can be achieved through the classical Hugershoff reaction, which involves the cyclization of an arylthiourea, or more directly from the corresponding aniline via thiocyanation. The proposed and most direct synthesis starts from 3,5-dichloroaniline.

Experimental Protocol: Synthesis from 3,5-Dichloroaniline

This protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[2][3]

Materials:

  • 3,5-dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (1 equiv.) and potassium thiocyanate (3 equiv.) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: 60-70%

Application as a Synthetic Intermediate

The 2-amino group of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex heterocyclic systems with potential biological activities.[4][5][6][7]

Synthesis of Schiff Bases

The primary amino group can readily undergo condensation with various aromatic aldehydes to form Schiff bases (imines), which are themselves important pharmacophores and can serve as intermediates for further derivatization.[5]

Schiff_Base_Formation A This compound reagents + Acid catalyst (e.g., Glacial Acetic Acid) Reflux in Ethanol A->reagents B Aromatic Aldehyde (R-CHO) B->reagents C Schiff Base Derivative reagents->C

Caption: Formation of Schiff bases from this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehyde (1 equiv.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equiv.) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equiv.) and a few drops of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Synthesis of Thiazolidinone Derivatives

Schiff bases derived from this compound can undergo cyclocondensation with thioglycolic acid to yield 4-thiazolidinone derivatives, a class of compounds known for a wide range of biological activities.[3]

Thiazolidinone_Synthesis A Schiff Base Derivative reagents + ZnCl₂ (catalyst) Reflux in Dioxane A->reagents B Thioglycolic Acid (HSCH₂COOH) B->reagents C 4-Thiazolidinone Derivative reagents->C

Caption: Synthesis of 4-thiazolidinones from Schiff base derivatives.

Experimental Protocol: General Procedure for 4-Thiazolidinone Synthesis

Materials:

  • Schiff base derivative (from the previous step)

  • Thioglycolic acid (1.2 equiv.)

  • Anhydrous Dioxane

  • Zinc chloride (ZnCl₂, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the Schiff base (1 equiv.) in anhydrous dioxane.

  • Add thioglycolic acid (1.2 equiv.) and a catalytic amount of anhydrous zinc chloride.

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of N-Acyl Derivatives

The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to produce N-acyl derivatives. These derivatives can exhibit their own biological activities or serve as intermediates for further functionalization.[7][8]

Acylation_Reaction A This compound reagents + Base (e.g., Triethylamine) In an inert solvent (e.g., Benzene) A->reagents B Acylating Agent (e.g., R-COCl) B->reagents C N-Acyl Derivative reagents->C

Caption: N-Acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • This compound

  • Acid chloride (e.g., chloroacetyl chloride, 1 equiv.)

  • Triethylamine (1 equiv.)

  • Dry benzene (or another inert solvent)

Procedure:

  • Dissolve this compound (1 equiv.) and triethylamine (1 equiv.) in dry benzene in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the acid chloride (1 equiv.) dropwise with stirring.

  • After the addition, continue stirring at room temperature for 6-8 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Drug Discovery

The use of this compound as an intermediate follows a logical progression in a drug discovery workflow, from a basic building block to a library of diverse compounds for biological screening.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A Starting Material (3,5-Dichloroaniline) B Intermediate (this compound) A->B Thiocyanation/ Cyclization C Library of Derivatives (Schiff Bases, Thiazolidinones, etc.) B->C Derivatization (e.g., Condensation, Acylation) D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F F->C Structure-Activity Relationship (SAR) Studies

Caption: Workflow from intermediate to potential drug candidates.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to utilize this building block in the design and synthesis of novel molecules with potential therapeutic applications. The strategic placement of the chloro substituents and the reactive amino group allows for the generation of diverse chemical libraries, which are essential for modern drug discovery programs.

References

Application Notes and Protocols for the Condensation Reaction of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. Their derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The condensation reaction, particularly with carbonyl compounds like aldehydes and ketones, is a fundamental and versatile method for synthesizing a diverse library of 2-aminobenzothiazole derivatives, most notably Schiff bases (azomethines) and various fused heterocyclic systems.[1][2] This document provides detailed experimental protocols for key condensation reactions involving 2-aminobenzothiazoles, presents quantitative data in a structured format, and includes visual workflows to guide researchers.

I. Synthesis of 2-Aminobenzothiazole Schiff Bases via Condensation

The most common condensation reaction of 2-aminobenzothiazoles is the formation of a Schiff base (an imine or azomethine group, -C=N-) through reaction with an aldehyde or ketone. This reaction is typically catalyzed by an acid or a base and often involves refluxing in a suitable solvent like ethanol or methanol.[1][3]

General Reaction Scheme

2-Aminobenzothiazole Derivative + Aldehyde/Ketone → 2-Aminobenzothiazole Schiff Base

Experimental Protocol 1: Conventional Synthesis of a Schiff Base

This protocol is based on the condensation of 2-aminobenzothiazole with a substituted benzaldehyde using conventional heating.[4]

Materials:

  • Substituted 2-aminobenzothiazole (0.005 mol)

  • Substituted benzaldehyde (0.005 mol)

  • Ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole (0.005 mol) in a minimum amount of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the substituted benzaldehyde (0.005 mol) in a minimum amount of ethanol.

  • Add the benzaldehyde solution to the 2-aminobenzothiazole solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture on a water bath for approximately 5-12 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or chloroform, to yield the pure Schiff base.[5]

Experimental Protocol 2: Base-Catalyzed Synthesis of a Schiff Base

This protocol describes the synthesis of a Schiff base from 2-aminobenzothiazole and o-vanillin.[3]

Materials:

  • 2-aminobenzothiazole (0.00305 mol, 0.4575 g)

  • o-vanillin (0.00305 mol, 0.4636 g)

  • Ethanol (10 cm³)

  • Sodium hydroxide (NaOH) solution (4 drops)

Procedure:

  • Dissolve 2-aminobenzothiazole and o-vanillin in 10 cm³ of ethanol in a flask.

  • Add 4 drops of NaOH solution to the mixture; a pale-yellow color should be observed.

  • Reflux the resulting mixture at 70 °C for 4 hours, during which the color will change to golden yellow.[3]

  • After reflux, transfer the mixture to a water bath for one hour.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Filter the crystals formed, recrystallize them, and dry them in a desiccator.[3]

Data Presentation: Synthesis of Schiff Bases

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from 2-aminobenzothiazoles.

Reactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Yield (%)Reference
2-aminobenzothiazoleBenzaldehydeGlacial Acetic Acid / Methanol5Reflux70
2-aminobenzothiazoleo-vanillinNaOH / Ethanol470-[3]
2-amino-6-nitrobenzothiazole3,5-diiodosalicylaldehydeEthanol2Reflux38[5]
Substituted 2-aminobenzothiazoleSubstituted benzaldehydeEthanol12Reflux-[4]

II. Three-Component Condensation for Pyrimido[2,1-b]benzothiazole Derivatives

One-pot, multi-component reactions are highly efficient for building complex molecular scaffolds. The reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester (like ethyl acetoacetate) yields medicinally important pyrimido[2,1-b]benzothiazole derivatives.[6][7]

General Reaction Scheme

2-Aminobenzothiazole + Aldehyde + β-Dicarbonyl Compound → Pyrimido[2,1-b]benzothiazole

Experimental Protocol 3: Catalyst-Free, Solvent-Free Synthesis

This protocol details a green chemistry approach for synthesizing pyrimido[2,1-b]benzothiazole derivatives.[7]

Materials:

  • 2-aminobenzothiazole

  • Benzaldehyde derivative

  • β-ketoester, β-diketone, or malonate derivative

Procedure:

  • In a reaction vessel, mix 2-aminobenzothiazole, the benzaldehyde derivative, and the active methylene compound (e.g., ethyl acetoacetate) in equimolar amounts.

  • Heat the mixture at 60 °C under solvent-free conditions.[7]

  • The reaction is typically complete within an optimistic timeframe, yielding the corresponding pyrimido[2,1-b]benzothiazole derivative.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[7]

Data Presentation: Three-Component Reactions

The table below summarizes conditions for the one-pot synthesis of pyrimido[2,1-b]benzothiazole derivatives.

AldehydeActive Methylene Cmpd.Catalyst/ConditionsTemp (°C)Yield (%)Reference
Benzaldehyde derivativesβ-ketoester / β-diketoneSolvent-free6060 - 72[7]
Aromatic aldehydesEthyl acetoacetateBentonite/Ti(IV), solvent-free80High[6]
4-Methoxybenzaldehyde4-HydroxycoumarinSulfamic acid, solvent-free-93[2]

III. Visualized Workflows and Logic Diagrams

Diagram 1: General Workflow for Schiff Base Synthesis

The following diagram illustrates the typical laboratory workflow for the synthesis, purification, and characterization of a 2-aminobenzothiazole Schiff base.

G General Workflow for Schiff Base Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization A Reactants (2-Aminobenzothiazole, Aldehyde/Ketone) C Condensation Reaction (Reflux / Heating) A->C B Solvent & Catalyst (e.g., Ethanol, Acetic Acid) B->C D Cooling & Precipitation C->D Reaction Completion E Filtration D->E F Recrystallization E->F H Pure Schiff Base Product F->H Purified Product G FTIR, NMR, Mass Spec H->G Structural Analysis G Logical Flow of Three-Component Reaction A Aldehyde + Active Methylene Cmpd. B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C E Michael Addition (Nucleophilic Attack) C->E D 2-Aminobenzothiazole D->E F Adduct Intermediate E->F G Intramolecular Cyclization & Dehydration F->G H Final Product (Pyrimido[2,1-b]benzothiazole) G->H

References

Application Notes: 2-Amino-4,6-dichlorobenzothiazole as a Versatile Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorobenzothiazole is a valuable and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The presence of the reactive amino group and the dichloro-substituted benzene ring allows for the construction of complex molecular architectures with significant potential in medicinal chemistry. Fused heterocyclic systems derived from this precursor, such as pyrimido[2,1-b]benzothiazoles and Schiff bases, have demonstrated promising biological activities, including antimicrobial and antitumor effects. These activities are often attributed to their ability to interact with key biological targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase and microbial cell membranes.

This document provides detailed protocols for the synthesis of several classes of heterocyclic compounds using this compound as the starting material. It also includes quantitative data from representative reactions and visualizations of synthetic workflows and relevant biological signaling pathways to guide researchers in their drug discovery and development efforts.

Data Presentation: Synthesis of Heterocyclic Derivatives

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from substituted 2-aminobenzothiazoles. While specific data for the 4,6-dichloro derivative is limited, data from structurally similar analogs are provided to offer valuable insights into expected yields and reaction conditions.

Table 1: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives via One-Pot, Three-Component Reaction

Entry2-Aminobenzothiazole DerivativeAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference Compound
12-Aminobenzothiazole3-HydroxybenzaldehydeEthyl acetoacetateNoneSolvent-free-60Ethyl 4-(3-hydroxyphenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate
22-Aminobenzothiazole4-BromobenzaldehydeMalononitrileNoneSolvent-free-724-(4-bromophenyl)-2-oxo-4H-pyrimido[2,1-b]benzothiazole-3-carbonitrile
3Various 2-amino benzothiazolesPyridine-2-aldehydeβ-ketoesterD-(+)-10-CSA (20 mol%)Methanol-up to 82Optically active 4H-pyrimido[2,1-b]benzothiazole derivatives
42-AminobenzothiazoleVarious aldehydesEthyl acetoacetateGO@THMAM-SO3HSolvent-free1.2HighPyrimido[2,1-b]benzothiazoles

Note: The data in this table is derived from reactions using unsubstituted or other substituted 2-aminobenzothiazoles and serves as a general guide.[1][2][3]

Table 2: Synthesis of Schiff Bases from Substituted 2-Aminobenzothiazoles

Entry2-Aminobenzothiazole DerivativeAldehydeSolventCatalystTime (h)Yield (%)Reference Compound
12-Amino-6-chlorobenzothiazoleo-VanillinEthanolPiperidine3-o-Vanilidine-2-amino-6-chloro benzothiazole
24,6-Difluoro-2-aminobenzothiazole4-(Dimethylamino)benzaldehydeMethanolGlacial Acetic Acid10-1263N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine
34,6-Difluoro-2-aminobenzothiazole3,4-DimethoxybenzaldehydeMethanolGlacial Acetic Acid5-755N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazol-2-amine
42-Amino-6-nitrobenzothiazole3,5-DiiodosalicylaldehydeEthanolGlacial Acetic Acid8-10 min (MW)782,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol

Note: This table provides data for the synthesis of Schiff bases from various substituted 2-aminobenzothiazoles to illustrate typical reaction conditions and yields.[4][5][6]

Experimental Protocols

Protocol 1: General Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of pyrimido[2,1-b]benzothiazole derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Ethanol (optional, for solvent-based reactions)

  • Catalyst (optional, e.g., L-proline, D-(+)-10-camphorsulphonic acid)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound, the aromatic aldehyde, and the active methylene compound.

  • For a solvent-free reaction, proceed to the next step. For a solvent-based reaction, add the desired solvent (e.g., ethanol, methanol).

  • If a catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature, 60°C, or reflux) for the required time (typically ranging from a few hours to overnight).[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, collect it by filtration. If not, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash it with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified pyrimido[2,1-b]benzothiazole derivative.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol outlines the condensation reaction for the synthesis of Schiff bases (imines).

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid or Piperidine (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol or methanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid or piperidine to the reaction mixture.[4][5]

  • Reflux the mixture for 3 to 12 hours, monitoring the reaction by TLC.[4][7]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol, carbon tetrachloride) to yield the pure Schiff base.[4]

Protocol 3: Synthesis of Azo Dyes from this compound

This protocol describes the diazotization of this compound followed by an azo coupling reaction.

Part A: Diazotization

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound in a mixture of distilled water and concentrated HCl or H₂SO₄.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.[8]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine salt. Maintain the temperature between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure diazotization is complete. The resulting diazonium salt solution should be used immediately in the next step.[8]

Part B: Azo Coupling

Materials:

  • Diazonium salt solution from Part A

  • Coupling component (e.g., phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (if using a phenol) or a suitable buffer

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen coupling component in an appropriate solvent. For phenols, dissolve in an aqueous solution of sodium hydroxide. For anilines, dissolve in a weakly acidic solution.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form.[8]

  • Maintain the temperature at 0-5 °C and stir for another 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product thoroughly with cold water.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_products Heterocyclic Products start This compound r1 One-Pot Three-Component Reaction start->r1 + Aldehyde + Active Methylene Cmpd. r2 Condensation Reaction start->r2 + Aldehyde r3 Diazotization & Azo Coupling start->r3 + NaNO₂/H⁺ + Coupling Component p1 Pyrimido[2,1-b]benzothiazoles r1->p1 p2 Schiff Bases r2->p2 p3 Azo Dyes r3->p3

Caption: Synthetic routes from this compound.

Anticancer Signaling Pathways of Benzothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras jak JAK egfr->jak akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat STAT jak->stat stat->proliferation benzothiazole Benzothiazole Derivatives benzothiazole->egfr Inhibition

Caption: Inhibition of EGFR and downstream pathways by benzothiazoles.

References

Application Notes and Protocols: Antifungal Applications of 2-Amino-4,6-dichlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on available research for chloro-substituted 2-aminobenzothiazole derivatives. Specific studies on the antifungal applications of 2-Amino-4,6-dichlorobenzothiazole were not identified in the reviewed literature. The provided information is extrapolated from closely related analogs and serves as a guide for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties. The 2-aminobenzothiazole scaffold, in particular, has been identified as a promising framework for the development of novel antifungal agents. The introduction of halogen substituents, such as chlorine, on the benzothiazole ring can modulate the physicochemical properties and biological activity of these compounds. This document provides an overview of the potential antifungal applications of this compound derivatives, drawing insights from studies on related chloro-substituted analogs. These compounds are of interest for their potential to combat a range of fungal pathogens, including various species of Candida and Aspergillus.

Antifungal Activity of Chloro-substituted 2-Aminobenzothiazole Derivatives

While specific data for this compound is not available, studies on other chloro-substituted 2-aminobenzothiazole derivatives have demonstrated their potential as antifungal agents. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a summary of representative antifungal activity data for some chloro-substituted 2-aminobenzothiazole derivatives against pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Chloro-substituted 2-Aminobenzothiazole Derivatives (Representative Data)

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Amino-5-chlorobenzothiazole derivative 1Candida glabrata50Fluconazole12.5
2-Amino-5-chlorobenzothiazole derivative 2Aspergillus niger100Fluconazole25
2-Amino-6-chlorobenzothiazole derivative 3Candida albicans62.5Fluconazole12.5

Note: The derivative numbers are for illustrative purposes and represent different modifications of the parent compound as described in the cited literature. The presented MIC values are representative and may vary based on the specific derivative and experimental conditions.

Experimental Protocols

I. General Synthesis of Chloro-substituted 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a general protocol for the synthesis of chloro-substituted 2-aminobenzothiazoles.

Materials:

  • Substituted chloroaniline (e.g., 4-chloroaniline)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Glacial acetic acid

  • Bromine

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted chloroaniline in glacial acetic acid in a flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Add potassium thiocyanate to the cooled solution.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2-4 hours).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chloro-substituted 2-aminobenzothiazole.

Visualization of the Synthetic Workflow:

G General Synthesis of Chloro-substituted 2-Aminobenzothiazoles cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 Substituted Chloroaniline step1 Dissolve Chloroaniline in Acetic Acid start1->step1 start2 Potassium Thiocyanate step2 Cool in Ice Bath & Add KSCN start2->step2 start3 Glacial Acetic Acid start3->step1 start4 Bromine step3 Add Bromine Solution Dropwise start4->step3 step1->step2 step2->step3 step4 Stir at Low Temperature step3->step4 step5 Precipitate in Ice Water step4->step5 step6 Filter and Wash step5->step6 step7 Recrystallize step6->step7 product Purified Chloro-substituted 2-Aminobenzothiazole step7->product

Caption: General workflow for the synthesis of chloro-substituted 2-aminobenzothiazoles.

II. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dissolve the test compounds in DMSO to a high stock concentration.

    • Perform serial two-fold dilutions of the test compounds and the positive control antifungal in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a solvent control well (containing the highest concentration of DMSO used) and a growth control well (containing only the medium and the fungal inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualization of the Experimental Workflow:

G Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Fungal Inoculum (0.5 McFarland) exp1 Inoculate Plates with Fungal Suspension prep1->exp1 prep2 Prepare Serial Dilutions of Test Compounds in 96-well Plate prep2->exp1 prep3 Include Positive and Negative Controls prep3->exp1 exp2 Incubate at 35°C for 24-48 hours exp1->exp2 analysis1 Visually or Spectrophotometrically Assess Fungal Growth exp2->analysis1 analysis2 Determine Minimum Inhibitory Concentration (MIC) analysis1->analysis2 result Antifungal Potency Data analysis2->result

Caption: Workflow for determining the MIC of antifungal compounds using the broth microdilution method.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is not yet elucidated. However, based on studies of other benzothiazole and related heterocyclic antifungal agents, several potential targets in fungal cells can be hypothesized. One of the primary targets for many azole antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Another potential target is N-myristoyltransferase (NMT), an enzyme involved in the post-translational modification of proteins that are essential for fungal viability.

Visualization of a Hypothesized Signaling Pathway:

G Hypothesized Antifungal Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane compound This compound Derivative enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol membrane Disrupted Membrane Integrity lanosterol Lanosterol lanosterol->enzyme ergosterol->membrane Essential Component death Fungal Cell Death membrane->death

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by a 2-aminobenzothiazole derivative.

Conclusion

While specific data on the antifungal applications of this compound derivatives are currently lacking, the broader class of chloro-substituted 2-aminobenzothiazoles shows promise as a scaffold for the development of new antifungal agents. The provided protocols for synthesis and in vitro testing can serve as a foundation for researchers to explore the potential of these compounds. Further studies are warranted to synthesize and evaluate this compound and its derivatives to determine their antifungal spectrum, potency, and mechanism of action. Such research will be crucial in the ongoing effort to combat the growing threat of fungal infections.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4,6-dichlorobenzothiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction is the thiocyanation at the para-position of the aniline starting material, especially if the para-position is unsubstituted.[1]

  • Purity of Reagents: The purity of the starting materials, particularly the 3,5-dichloroaniline, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Improper Work-up and Purification: Product loss during extraction, washing, and recrystallization steps can also contribute to low overall yields.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here’s how to address it:

  • Identify the Impurity: Use analytical techniques such as TLC, HPLC, GC-MS, and NMR to identify the structure of the major impurities. A common impurity is the isomeric product formed from thiocyanation at a different position on the aniline ring.

  • Control Reaction Temperature: The reaction temperature should be carefully controlled. For the reaction of anilines with potassium thiocyanate and bromine, maintaining a low temperature (below 10°C) during the addition of bromine is critical to minimize side reactions.[2]

  • Optimize Reagent Addition: Slow, dropwise addition of the bromine solution to the reaction mixture with vigorous stirring can help to maintain a low localized concentration of bromine, thus reducing the formation of over-brominated or other side products.

  • Purification Strategy: A multi-step purification process involving recrystallization from a suitable solvent system (e.g., ethanol) is often necessary to remove persistent impurities.[2] Column chromatography can also be employed for more challenging separations.

Q3: What is the optimal solvent for this synthesis?

A3: Glacial acetic acid is the most commonly used solvent for the classical synthesis of 2-aminobenzothiazoles from anilines, potassium thiocyanate, and bromine.[2][3] It serves as both a solvent and a catalyst for the reaction. For the work-up and purification, solvents like ethanol, benzene, and various mixtures for chromatography are often employed.[1][2]

Q4: Can I use a different thiocyanate salt?

A4: Yes, while potassium thiocyanate (KSCN) is frequently used, ammonium thiocyanate (NH₄SCN) can also be an effective reagent in the synthesis of 2-aminobenzothiazoles.[4] The choice may depend on factors like solubility, cost, and downstream processing considerations.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dichloroaniline

This protocol is based on the general method for synthesizing 2-aminobenzothiazoles.

Materials:

  • 3,5-Dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (0.1 mole) and potassium thiocyanate (0.4 mole) in glacial acetic acid (150 ml).

  • Cool the mixture to below 10°C in an ice bath.

  • Prepare a solution of bromine (0.1 mole) in glacial acetic acid (100 ml).

  • Add the bromine solution dropwise to the stirred aniline solution, ensuring the temperature remains below 10°C.

  • After the complete addition of bromine, continue stirring the mixture for an additional 10 hours at room temperature.[2]

  • Pour the reaction mixture into warm water.

  • Neutralize the solution with a 10% NaOH solution until a precipitate forms.[2]

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 2-Aminobenzothiazoles

Starting AnilineProductReagentsYield (%)Reference
4-chloroaniline2-amino-6-chlorobenzothiazoleKSCN, Br₂, Acetic Acid87.7 (as sulfate)[5]
2-chloroaniline2-amino-4-chlorobenzothiazolePhenylthiourea intermediate81[5]
4-methoxyaniline2-amino-6-methoxybenzothiazolePhenylthiourea intermediate94.4[5]
3-fluoro-4-chloroaniline2-amino-6-fluoro-7-chlorobenzothiazoleKSCN, Br₂, Acetic AcidNot specified[3]
Substituted anilinesVarious 2-aminobenzothiazolesKSCN, Br₂, Acetic AcidGeneral Method[2]

Note: The yields can vary significantly based on the specific reaction conditions and the nature of the substituents on the aniline ring.

Mandatory Visualization

SynthesisWorkflow Start Start ReagentPrep Reagent Preparation (3,5-dichloroaniline, KSCN, Br₂ in Acetic Acid) Start->ReagentPrep Reaction Reaction (Stirring, Temp Control < 10°C) ReagentPrep->Reaction Quenching Quenching & Neutralization (Addition to water, NaOH) Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization FinalProduct Final Product (this compound) Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Purification of crude 2-Amino-4,6-dichlorobenzothiazole by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-Amino-4,6-dichlorobenzothiazole by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the hot recrystallization solvent.

A1: This can be due to several factors:

  • Inappropriate Solvent Choice: The solvent may not be suitable for dissolving the compound, even at elevated temperatures. While specific solubility data for this compound is limited, ethanol and ethanol/water mixtures are commonly effective for similar benzothiazole derivatives.[1][2] Consider testing other polar solvents like isopropanol or acetone on a small scale.

  • Insufficient Solvent: The volume of the solvent may be too low. Add small portions of the hot solvent sequentially until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the recovery yield.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If the majority of the compound dissolves but some solid remains, this is a likely cause. In this case, a hot filtration step is necessary to remove the insoluble matter.

Q2: The compound has dissolved, but no crystals form upon cooling.

A2: This is a common challenge in recrystallization and can be addressed by the following:

  • Excessive Solvent: Too much solvent may have been used, resulting in a solution that is not saturated enough for crystallization to occur at a lower temperature. To remedy this, evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Supersaturation: The solution might be supersaturated. This can be resolved by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.

  • Inappropriate Solvent System: If using a mixed solvent system (e.g., ethanol/water), the proportions may not be optimal. If the compound is too soluble, carefully add more of the "poor" solvent (the one in which the compound is less soluble) to the point of turbidity and then clarify with a few drops of the "good" solvent before cooling.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.

  • Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

Q4: The purity of the recrystallized product is still low.

A4: This could be due to:

  • Ineffective Solvent: The chosen solvent may dissolve the impurities as well as the desired compound, leading to co-crystallization. A different solvent or solvent system may be necessary.

  • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice. Slower cooling will promote the formation of purer crystals.

  • Presence of Similar Impurities: The crude product may contain impurities with very similar solubility profiles to this compound. In such cases, a single recrystallization may not be sufficient, and a second recrystallization or an alternative purification method like column chromatography might be required.

Q5: The recovery yield of the purified product is very low.

A5: A low yield can be attributed to several factors:

  • Using Too Much Solvent: The more solvent used, the more compound will remain in the mother liquor after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, this will lead to a loss of material. Ensure the filtration apparatus (funnel and filter paper) is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

  • Washing with a Soluble Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a small amount of the cold recrystallization solvent for washing.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of crude this compound.

1. Solvent Selection (Small-Scale Test):

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, acetone, or an ethanol/water mixture).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. The ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a suitable solvent.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Gradually add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored or contains insoluble particles, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or air dry them.

  • Determine the melting point of the purified product to assess its purity. The melting point of 2-amino-4,7-dichlorobenzothiazole, a similar compound, is reported to be 228-230 °C.[3]

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

Disclaimer: The following data is an estimation based on the solubility of structurally similar 2-aminobenzothiazole derivatives and should be experimentally verified.

SolventSolubility at Room Temperature (25°C)Solubility at Boiling Point
WaterVery LowVery Low
EthanolLowHigh
MethanolLowHigh
IsopropanolLowModerate
AcetoneModerateHigh
Ethyl AcetateLowModerate
DichloromethaneModerateHigh
TolueneLowModerate
HexaneVery LowVery Low

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Issue: Solid Does Not Dissolve dissolve->no_dissolve Problem crystals Crystals Form cool->crystals no_crystals Issue: No Crystals Form cool->no_crystals Problem oiling_out Issue: Product Oils Out cool->oiling_out Problem low_purity Issue: Low Purity crystals->low_purity Problem low_yield Issue: Low Yield crystals->low_yield Problem end Pure Product Obtained crystals->end High Purity & Yield solution1 Add more hot solvent or choose a better solvent no_dissolve->solution1 solution2 Evaporate excess solvent, scratch flask, or seed no_crystals->solution2 solution3 Reheat, add more solvent, and cool slowly oiling_out->solution3 solution4 Recrystallize again with slower cooling or change solvent low_purity->solution4 solution5 Use minimum hot solvent, pre-heat funnel, cool completely low_yield->solution5 solution1->dissolve solution2->cool solution3->cool solution4->start solution5->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 2-Amino-4,6-dichlorobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the oxidative cyclization of N-(3,5-dichlorophenyl)thiourea. This is a variation of the Hugerschoff synthesis. Typically, the precursor N-(3,5-dichlorophenyl)thiourea is formed in situ from 3,5-dichloroaniline and a thiocyanate salt, followed by cyclization induced by an oxidizing agent like bromine in an acidic medium such as acetic acid.

Q2: What are the critical reaction parameters to control during the synthesis of this compound?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Temperature: Careful temperature control is critical. Exceeding the optimal temperature range can lead to the formation of undesirable byproducts.

  • Rate of Reagent Addition: The slow and controlled addition of the oxidizing agent (e.g., bromine) is necessary to prevent localized excess, which can lead to over-halogenation and other side reactions.

  • Purity of Starting Materials: The purity of the starting 3,5-dichloroaniline is important, as impurities can be carried through or interfere with the reaction.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to minimize unreacted starting materials and the formation of byproducts.

Q3: How is this compound typically isolated and purified?

A3: The product often precipitates from the reaction mixture upon completion or after adjusting the pH. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Washing the crude product with appropriate solvents can help remove unreacted starting materials and some organic impurities.

Troubleshooting Guide

Problem: My final product has a lower than expected purity, and I suspect the presence of byproducts.

This guide will help you identify and mitigate common byproducts in the synthesis of this compound.

Common Byproducts and Their Mitigation
Byproduct IdentityPotential CauseRecommended Action to Minimize Formation
Over-halogenated Species (e.g., 2-Amino-4,6,7-trichlorobenzothiazole)Excess of the halogenating agent (e.g., bromine) during cyclization.Carefully control the stoichiometry of the halogenating agent. Add the halogenating agent dropwise and with efficient stirring to avoid localized high concentrations.
Sulfonated Byproducts Use of strong sulfuric acid as a solvent, especially at elevated temperatures.Prefer glacial acetic acid over sulfuric acid as the solvent for the cyclization step. If sulfuric acid is necessary, maintain a low reaction temperature.
Unreacted N-(3,5-dichlorophenyl)thiourea Incomplete cyclization due to insufficient reaction time, low temperature, or inadequate amount of oxidizing agent.Ensure the reaction is allowed to proceed to completion by monitoring with TLC. Optimize reaction time and temperature. Ensure the correct stoichiometry of the oxidizing agent is used.
Unreacted 3,5-dichloroaniline Incomplete initial reaction with the thiocyanate source.Ensure stoichiometric amounts of the thiocyanate source are used and that the initial reaction to form the thiourea is complete before proceeding with cyclization.
Polymeric Materials Uncontrolled reaction temperature or presence of highly reactive impurities.Maintain strict temperature control throughout the reaction. Use purified starting materials.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • 3,5-dichloroaniline

  • Potassium thiocyanate (or ammonium thiocyanate)

  • Glacial acetic acid

  • Bromine

  • 10% Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).

  • Cool the mixture in an ice bath to below 10°C.

  • While maintaining the low temperature and stirring vigorously, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 10-12 hours.

  • Pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products A 3,5-Dichloroaniline C N-(3,5-dichlorophenyl)thiourea A->C + KSCN (in Acetic Acid) B KSCN B->C D This compound (Desired Product) C->D + Br2 (1 eq) (Cyclization) E Over-brominated Byproduct C->E + Excess Br2 (Side Reaction) Troubleshooting_Workflow start Start: Low Purity of This compound check_sm Analyze for Unreacted Starting Materials (e.g., by HPLC, TLC) start->check_sm sm_present Unreacted Starting Materials Detected? check_sm->sm_present increase_params Increase reaction time/temperature or adjust stoichiometry of oxidizing agent. sm_present->increase_params Yes check_byproducts Analyze for Byproducts (e.g., by LC-MS) sm_present->check_byproducts No increase_params->start byproduct_id Identify Byproduct Structure check_byproducts->byproduct_id over_halogenated Over-halogenated Byproduct? byproduct_id->over_halogenated reduce_halogen Reduce amount of halogenating agent and ensure slow addition. over_halogenated->reduce_halogen Yes sulfonated Sulfonated Byproduct? over_halogenated->sulfonated No reduce_halogen->start change_solvent Use acetic acid instead of sulfuric acid or lower the reaction temperature. sulfonated->change_solvent Yes other_byproduct Other Byproduct sulfonated->other_byproduct No change_solvent->start purify Optimize purification method (e.g., recrystallization solvent, column chromatography). other_byproduct->purify end End: Improved Purity purify->end

Technical Support Center: Optimizing 2-Aminobenzothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and derivatization of 2-aminobenzothiazole and its derivatives in a question-and-answer format.

Question 1: I am observing a low yield in my 2-aminobenzothiazole derivatization reaction. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. A systematic optimization of reaction conditions is recommended.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[2]

  • Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. The optimal temperature can range from room temperature to reflux, depending on the specific reactants and catalysts used.[1][2] High temperatures may promote side reactions.[2]

  • Inefficient Cyclization and Oxidation (in synthesis from 2-aminothiophenol): The final step of forming the benzothiazole ring may be inefficient. Ensure an adequate oxidant, such as atmospheric oxygen or hydrogen peroxide, is present.[1]

  • Substrate Reactivity: The reactivity of the other starting material (e.g., aldehyde, carboxylic acid) is crucial. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and result in higher yields than aliphatic aldehydes.[1]

  • Improper Catalyst Concentration: The concentration of the catalyst is critical for efficient cyclization.[2]

  • Solvent Choice: Common solvents for these reactions include ethanol and DMSO.[1] Some modern approaches utilize solvent-free conditions which can lead to improved yields and simpler workup procedures.[1]

Question 2: My final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?

Answer: Discoloration in the final product often points to the presence of impurities, which can also affect the overall yield.

  • Purification Strategy: A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole derivative into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[2]

  • Recrystallization: Recrystallization from a suitable solvent like ethanol is a common purification method.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used. However, be aware that some derivatives may degrade on the column.[1]

Question 3: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?

Answer: A change in color often signifies degradation of the 2-aminobenzothiazole, likely due to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[3] It is highly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before use.[3] If significant degradation is detected, it is best to use a fresh, pure sample to ensure reliable and reproducible results.[3]

Question 4: I'm having trouble with the solubility of my 2-aminobenzothiazole derivative in aqueous solutions. How can I improve this?

Answer: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility.[3] Here are several strategies to enhance solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.[3]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[3]

  • Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common catalysts used for the synthesis of 2-aminobenzothiazole derivatives?

A1: A variety of catalysts can be employed, depending on the specific reaction. These include:

  • Acids such as hydrochloric acid (HCl) and sulfuric acid.[1][3]

  • Transition metal catalysts like RuCl₃, Pd(OAc)₂, and CuBr have been used in modern synthetic approaches.[4]

  • In some cases, reactions can proceed without a catalyst under the right conditions.[3]

Q2: What is the role of an oxidizing agent in some 2-aminobenzothiazole synthesis reactions?

A2: In syntheses starting from 2-aminothiophenol, an oxidizing agent is often required for the final step, which involves the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[1] Common choices include atmospheric oxygen or hydrogen peroxide (H₂O₂).[1]

Q3: How should I store 2-aminobenzothiazole and its derivatives to prevent degradation?

A3: To minimize degradation, 2-aminobenzothiazole and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Q4: Can microwave irradiation be used to improve reaction conditions?

A4: Yes, microwave irradiation has been shown to dramatically reduce reaction times and often increase yields in the synthesis of benzothiazole derivatives.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of a 2-Aminobenzothiazole Derivative

EntryCatalystTemperature (°C)Time (h)Yield (%)
1Acetic Acid901270
2Acetic Acid602455
3Acetic Acid90660
4Sulfuric Acid252440
5Sulfuric Acid90486
6Sulfuric Acid601275
7None9024<5

Data synthesized from an illustrative study on the derivatization of 2-aminobenzothiazole.[3]

Table 2: Effect of Bentonite Catalyst on the Synthesis of 2-Hydroxybenzothiazole

EntryBentonite (%)Temperature (°C)Time (h)Conversion (%)
106024Low
256024Significant Improvement
309024Moderate
459024Highest Yield

This table illustrates the catalytic effect of bentonite on the conversion of 2-aminobenzothiazole to 2-hydroxybenzothiazole, showing improved reaction progress with the catalyst, especially at higher temperatures.[5]

Experimental Protocols

Protocol 1: Synthesis of (1'-Chloroacetyl)-2-aminobenzothiazole [3][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in 50 mL of dry benzene.

  • Reagent Addition: Add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise to the stirred solution under ice-cold conditions.

  • Reaction Monitoring: Stir the reaction mixture for approximately 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Filter off the separated amine hydrochloride.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization from ethanol.

Protocol 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole [3]

  • Intermediate Synthesis: First, prepare (1'-hydrazinoacetyl)-2-aminobenzothiazole by reacting (1'-chloroacetyl)-2-aminobenzothiazole with hydrazine hydrate.[3]

  • Reaction Setup: In a round-bottom flask, take a mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (3.5 g, 0.015 mole) and the desired benzaldehyde (0.015 mole) in 25 mL of methanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture on a water bath for about 5 hours.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica gel with chloroform as the eluant. Crystallize the product from chloroform.

Protocol 3: General Procedure for HPLC Analysis of 2-Aminobenzothiazole Derivatives [3]

This protocol provides a general HPLC-UV method for routine purity checks and quantification.

  • Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.

  • Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

  • Standard Preparation: Prepare a stock solution of the 2-aminobenzothiazole derivative standard in a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the sample solvent to a known concentration.

  • HPLC Conditions:

    • Set a suitable flow rate (e.g., 1.0 mL/min).

    • Use a gradient elution program, for example:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-25 min: Return to initial conditions (95% A, 5% B)

    • Set the UV detector to an appropriate wavelength based on the absorbance maximum of the analyte.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Processing: Integrate the peak areas and use the calibration curve to determine the concentration and purity of the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start Reactants 2-Aminobenzothiazole + Derivatizing Agent Start->Reactants Solvent_Catalyst Select Solvent & Catalyst Reactants->Solvent_Catalyst Reaction_Setup Set up Reaction (Temperature, Stirring) Solvent_Catalyst->Reaction_Setup Monitoring Monitor Progress (TLC) Reaction_Setup->Monitoring Workup Quench Reaction & Initial Separation Monitoring->Workup Purification Purify Product (Recrystallization/ Column Chromatography) Workup->Purification Analysis Characterize Product (HPLC, NMR, MS) Purification->Analysis Final_Product Pure Derivative Analysis->Final_Product

Caption: General experimental workflow for 2-aminobenzothiazole derivatization.

troubleshooting_low_yield Low_Yield Low Yield Observed Check_Completion Reaction Complete? Low_Yield->Check_Completion Extend_Time Increase Reaction Time/ Temperature Check_Completion->Extend_Time No Check_Purity Starting Material Pure? Check_Completion->Check_Purity Yes Improved_Yield Improved Yield Extend_Time->Improved_Yield Purify_Start Purify/Replace Starting Material Check_Purity->Purify_Start No Optimize_Conditions Optimize Catalyst/ Solvent/Temperature Check_Purity->Optimize_Conditions Yes Purify_Start->Improved_Yield Consider_Reactivity Evaluate Substrate Reactivity Optimize_Conditions->Consider_Reactivity Consider_Reactivity->Improved_Yield

Caption: Troubleshooting logic for addressing low reaction yields.

References

How to avoid the formation of impurities in benzothiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of common impurities during benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in benzothiazole synthesis?

A1: The most frequently observed impurities include:

  • 2,3-Dihydrobenzothiazoles (Benzothiazolines): These are common byproducts resulting from incomplete oxidation of the cyclized intermediate.[1]

  • Dimers and Polymers: Often dark and tar-like, these arise from the oxidation of the 2-aminothiophenol starting material.[2] This can include disulfide-linked dimers.[2]

  • Iminothiadiazoles: These can form through the dimerization of reaction intermediates.[2]

  • Unreacted Starting Materials: Residual 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners may remain.

  • Colored Impurities: These are often a result of polymerization and other side reactions.[3]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause and how can I prevent it?

A2: The formation of dark, insoluble materials typically indicates polymerization of the 2-aminothiophenol starting material.[2] This is often caused by its oxidation upon exposure to air.[2]

  • Prevention Strategies:

    • Use Freshly Purified 2-Aminothiophenol: Purify the starting material by distillation or recrystallization immediately before use to remove any oxidized impurities.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

    • Controlled Temperature: Avoid excessively high reaction temperatures, which can accelerate polymerization.[2]

Q3: How can I drive the reaction to completion and avoid the formation of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate?

A3: The presence of the benzothiazoline intermediate indicates incomplete oxidation.[1] To ensure complete conversion to the aromatic benzothiazole, consider the following:

  • Introduce an Oxidant: Many synthetic protocols require an oxidant to facilitate the final dehydrogenation step.[1]

    • An Air/DMSO system can be effective, where atmospheric oxygen serves as the oxidant.[1][4]

    • A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol can act as an efficient catalytic system for both condensation and oxidation.[1][5]

  • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a subsequent step.[1]

  • Catalyst Selection: Choose a catalyst that also promotes the oxidation of the intermediate.[1]

Q4: What are the best general practices to improve the overall yield and purity of my benzothiazole synthesis?

A4: To enhance yield and purity, a systematic approach is recommended:[2]

  • Optimize Reaction Conditions: Methodically vary parameters such as temperature, reaction time, solvent, and catalyst to identify the optimal conditions for your specific substrates.[2]

  • Control Reactant Concentration: Higher concentrations can favor intermolecular side reactions like dimerization.[2] Running the reaction at a lower concentration may improve the yield of the desired intramolecularly cyclized product.

  • Efficient Purification: Employing an effective purification strategy is crucial for obtaining a high isolated yield of the pure product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Ensure the catalyst is active.
Side reactions (e.g., polymerization, dimerization).[2]Use purified 2-aminothiophenol.[2] Run the reaction under an inert atmosphere.[2] Optimize reactant concentrations.[2]
Presence of 2,3-Dihydrobenzothiazole (Benzothiazoline) Impurity Incomplete oxidation of the intermediate.[1]Introduce an effective oxidant (e.g., Air/DMSO, H₂O₂/HCl).[1] Increase the amount of oxidant or the reaction time for the oxidation step.
Dark, Tar-like Byproducts Oxidation and polymerization of 2-aminothiophenol.[2]Use freshly purified 2-aminothiophenol.[2] Conduct the reaction under nitrogen or argon.[2] Avoid excessively high temperatures.[2]
Persistent Color in Final Product Highly colored impurities not removed by initial purification.[3]Treat a solution of the crude product with activated charcoal.[3] Perform column chromatography for more challenging separations.
Product Fails to Crystallize Solution is not sufficiently saturated.Concentrate the solution by carefully evaporating some of the solvent.
High concentration of impurities inhibiting crystallization.Attempt a preliminary purification step, such as acid-base extraction or column chromatography.[3]
Try scratching the inside of the flask with a glass rod to induce crystallization.[3]

Experimental Protocols

Protocol 1: Purification of Benzothiazole via Acid-Base Extraction

This protocol is effective for separating basic benzothiazoles from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude benzothiazole product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add a 1 M hydrochloric acid solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. The protonated benzothiazole will move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The non-basic organic impurities will remain in the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide) until the solution is basic, which will precipitate the free benzothiazole.

  • Extraction: Extract the purified benzothiazole back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Decolorization and Recrystallization

This method is useful for removing colored impurities and further purifying the product.[3]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.[2][3]

  • Decolorization: If colored impurities are present, add a small amount of activated charcoal to the hot solution.[3]

  • Hot Filtration: Heat the mixture for a short period and then perform a hot filtration to remove the activated charcoal and any other insoluble impurities.[3]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

G cluster_0 Desired Synthetic Pathway cluster_1 Impurity Formation Pathway 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Condensation Benzothiazoline Intermediate Benzothiazoline Intermediate Condensation->Benzothiazoline Intermediate Oxidation Oxidation Benzothiazoline Intermediate->Oxidation Purified Benzothiazole Purified Benzothiazole Oxidation->Purified Benzothiazole 2-Aminothiophenol_impurity 2-Aminothiophenol Oxidation_impurity Oxidation (Air Exposure) 2-Aminothiophenol_impurity->Oxidation_impurity Dimerization_Polymerization Dimerization/Polymerization Oxidation_impurity->Dimerization_Polymerization Tar-like Impurities Tar-like Impurities Dimerization_Polymerization->Tar-like Impurities

Caption: Competing pathways in benzothiazole synthesis.

G Start Impurity Detected in Benzothiazole Synthesis ImpurityType What is the nature of the impurity? Start->ImpurityType Benzothiazoline Benzothiazoline (Incomplete Oxidation) ImpurityType->Benzothiazoline  Benzothiazoline DarkTar Dark, Tar-like Material ImpurityType->DarkTar  Dark/Tar-like Other Other/Unknown Impurities ImpurityType->Other  Other Solution_Oxidation Introduce or strengthen oxidant (e.g., Air/DMSO, H2O2/HCl). Increase reaction time/temperature for oxidation step. Benzothiazoline->Solution_Oxidation Solution_Polymerization Use freshly purified 2-aminothiophenol. Run reaction under inert atmosphere (N2/Ar). Avoid excessive heat. DarkTar->Solution_Polymerization Solution_Purification Perform purification: - Recrystallization - Acid-Base Extraction - Column Chromatography - Activated Charcoal Treatment Other->Solution_Purification

Caption: Troubleshooting workflow for impurity formation.

References

Technical Support Center: Scale-Up Synthesis of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted 2-aminobenzothiazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues, detailed experimental protocols, and comparative data to aid in your process development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of 2-aminobenzothiazoles in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: We are experiencing significantly lower yields upon scaling up our 2-aminobenzothiazole synthesis. What are the potential causes and how can we address them?

Answer: Low yields during scale-up are a frequent challenge and can be attributed to several factors:

  • Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized "hot spots" or areas of low reagent concentration, which can promote side reactions and incomplete conversion.[1] Ensure the reactor's agitation system is sufficient for the increased volume.

  • Poor Temperature Control: The oxidative cyclization of arylthioureas is often exothermic.[1][2] Excessive heat can lead to the formation of unwanted byproducts, such as sulfonated species. Conversely, temperatures that are too low may result in an incomplete reaction.[1][2] A robust cooling system and controlled, slow addition of reagents are crucial for maintaining the optimal temperature range.[1]

  • Impure Starting Materials: The purity of reactants is critical for a successful reaction. For instance, 2-aminothiophenol is susceptible to oxidation.[3] Using fresh or purified starting materials is highly recommended.

  • Suboptimal Reaction Time: Some cyclization reactions may require longer durations to reach completion at a larger scale.[2] It is advisable to monitor the reaction progress using methods like TLC or HPLC to determine the optimal reaction time.[1]

Issue 2: Significant Impurity Formation

Question: Our scaled-up synthesis is producing a high level of impurities, making purification difficult. How can we minimize byproduct formation?

Answer: Minimizing impurities is key to a successful and economical scale-up. Consider the following strategies:

  • Precise Temperature Control: As mentioned, overheating is a common cause of side reactions like sulfonation.[1][2] Implementing strict temperature control is vital.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere, such as nitrogen, can prevent the formation of oxidative byproducts.[1]

  • Regioselectivity Issues: In syntheses involving substituted anilines, incorrect regiochemistry can be a major source of impurities. For example, thiocyanation at the para position can compete with the desired ortho-substitution.[1] The choice of starting material and directing groups is critical to ensure the correct isomer is formed.

  • Controlled Reagent Addition: Adding reagents, especially strong oxidizing agents like bromine, too quickly can lead to localized high concentrations and increased side reactions. A slow, controlled addition is recommended.[1]

Issue 3: Exothermic Reaction and Thermal Runaway

Question: We are concerned about the exothermic nature of our reaction and the potential for a thermal runaway upon scale-up. What safety measures should be implemented?

Answer: Managing the exothermic nature of the reaction is a critical safety and quality consideration. The following measures are essential:

  • Efficient Cooling System: The reactor must be equipped with a cooling system capable of handling the heat generated at the intended scale.[1][2]

  • Controlled Reagent Addition: A slow, controlled addition of the limiting reagent allows for better management of the heat evolved.[1][2]

  • Dilution: Performing the reaction in a sufficient volume of an appropriate solvent can help to dissipate heat more effectively.[1]

  • Continuous Monitoring: Constant monitoring of the internal reaction temperature is crucial to detect any unexpected temperature increases promptly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-aminobenzothiazoles?

A1: The most prevalent industrial methods include the oxidative cyclization of arylthioureas (often generated in situ from the corresponding aniline and a thiocyanate source) and the reaction of anilines with a thiocyanate in the presence of an oxidizing agent like bromine (the Hugerschoff reaction).[1] Modern approaches also utilize transition-metal-catalyzed one-pot syntheses.[4][5]

Q2: How can we best purify substituted 2-aminobenzothiazoles on a large scale?

A2: While column chromatography is a valuable tool at the lab scale, it is often not practical or economical for large-scale production.[1] Recrystallization is the most common and effective method for purifying the final product at scale.[1][2] The choice of solvent is critical, with ethanol and methanol being common options.[2] In some cases, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[3]

Q3: What are the primary safety hazards associated with the scale-up of 2-aminobenzothiazole synthesis?

A3: Key safety concerns include:

  • Hazardous Reagents: The use of corrosive and toxic reagents like bromine and strong acids (e.g., sulfuric acid) requires appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area.[1]

  • Exothermic Reactions: As detailed in the troubleshooting guide, the potential for thermal runaway is a significant hazard that must be managed with proper engineering controls.[1][2]

  • Hazardous Byproducts: Some reactions may evolve toxic gases, necessitating an adequate ventilation and potentially a scrubbing system.[1]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Protocols

ProtocolKey ReagentsScaleYield (%)Reference
Hugerschoff Reactionp-Chlorophenylthiourea, H₂SO₄, HBr0.5 mol92[6]
Hugerschoff ReactionPhenylthiourea, H₂SO₄, Bromine1.0 mol95 (of 6-nitro derivative)[6]
Copper-Catalyzed One-Pot2-Iodoaniline, Isothiocyanate, CuI1.0 mmolUp to 97[5]
Iron-Catalyzed One-Pot2-Aminobenzenethiol, Isothiocyanate, Fe(NO₃)₃·9H₂O0.3 mmol-[4]
Metal-Free, Iodine-CatalyzedIsothiocyanatobenzene, Amine, I₂0.5 mmol-[4]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-6-chlorobenzothiazole via Hugerschoff Reaction

This protocol is adapted from a patented industrial process.[6]

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid.

  • Reagent Addition: While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous hydrobromic acid in 1.0 g portions every 30 minutes.

  • Reaction: Hold the mixture at 45°-50° C for 1.5 hours, then increase the temperature to 65°-70° C and maintain for 6 hours.

  • Work-up: Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.

  • Isolation: Cool the mixture again and filter the precipitated product.

  • Purification: Wash the filtered solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Aminobenzothiazole Derivatives

This protocol describes a modern, efficient, and sustainable approach.[4]

  • Reaction Setup: In a sealed tube, combine 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL).

  • Reaction: Stir the mixture and heat at 90-100 °C for the specified time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the resulting solid product by filtration, wash with water, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Starting Materials dissolution Dissolution in Solvent (e.g., Sulfuric Acid) start->dissolution reagent_addition Controlled Addition of Reagents (e.g., Oxidizing Agent) dissolution->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Quenching, Precipitation) monitoring->workup Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying final_product Final Product: Substituted 2-Aminobenzothiazole drying->final_product troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK purity_impure Impure: Purify Starting Materials check_purity->purity_impure Impure check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing Conditions Correct conditions_incorrect Incorrect: Optimize Parameters check_conditions->conditions_incorrect Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_mixing->check_atmosphere Mixing Adequate mixing_poor Poor: Improve Agitation check_mixing->mixing_poor Poor atmosphere_leak Leak Detected: Seal Reactor check_atmosphere->atmosphere_leak Leak investigate_side_reactions Investigate Potential Side Reactions check_atmosphere->investigate_side_reactions Atmosphere OK assess_purification Assess Purification Losses investigate_side_reactions->assess_purification No Major Side Reactions side_reactions_found Side Reactions Identified: Modify Conditions to Minimize investigate_side_reactions->side_reactions_found Side Reactions Found high_losses High Losses: Optimize Purification Method assess_purification->high_losses High Losses solution Yield Improved assess_purification->solution Losses Acceptable

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-aminobenzothiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My 2-aminobenzothiazole derivative precipitates out of my aqueous buffer during my in vitro assay. What is the most likely cause and how can I fix it?

A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like many 2-aminobenzothiazole derivatives. The primary cause is often the low intrinsic aqueous solubility of the compound. Here are the immediate steps you can take to troubleshoot this:

  • Optimize Co-solvent Concentration: Most stock solutions are prepared in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible, ideally below 1% and not exceeding 2% for most cell-based assays, to avoid solvent-induced precipitation.[1]

  • pH Adjustment: The solubility of 2-aminobenzothiazole derivatives is often pH-dependent due to the basic nature of the amino group.[2] The pKa of the parent 2-aminobenzothiazole is approximately 4.48.[2][3] At a pH below the pKa, the amino group will be protonated, which generally increases aqueous solubility. Consider adjusting your buffer to a more acidic pH, but be mindful of the pH tolerance of your assay system.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F68, can help to maintain the solubility of your compound by forming micelles. Start with a concentration range of 0.01% to 0.1% and verify that the surfactant does not interfere with your assay.

Q2: I am preparing for in vivo studies and need to formulate my 2-aminobenzothiazole derivative for oral administration. What are the recommended formulation strategies?

A2: Formulating poorly soluble compounds for in vivo studies requires careful consideration to ensure adequate bioavailability. Here are some effective strategies:

  • Salt Formation: Converting the basic 2-aminobenzothiazole derivative into a salt can significantly improve its aqueous solubility and dissolution rate.[4] This is a widely used and effective method for ionizable drugs.

  • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5] The drug is dispersed in an amorphous state, which has higher apparent solubility than the crystalline form.

  • Cyclodextrin Complexation: Encapsulating the lipophilic 2-aminobenzothiazole derivative within a cyclodextrin molecule can increase its aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, leading to a faster dissolution rate.

Q3: How much of an improvement in solubility can I expect with these different techniques?

A3: The degree of solubility enhancement is highly dependent on the specific 2-aminobenzothiazole derivative and the chosen method. The following table provides a general overview of the potential improvements.

Technique Typical Fold Increase in Solubility Mechanism of Action Considerations
pH Adjustment 2 to 100-foldIonization of the moleculeDependent on pKa and stability at different pH values.
Co-solvents 2 to 50-foldReduces the polarity of the solventPotential for precipitation upon dilution; solvent toxicity.
Surfactants 2 to 50-foldMicellar solubilizationPotential for interference with biological assays.
Cyclodextrins 10 to 1000-foldFormation of inclusion complexesStoichiometry of the complex; potential for competitive binding.
Salt Formation 10 to 1000-foldIncreased dissolution of the ionized formRequires an ionizable group; potential for disproportionation.
Solid Dispersion 10 to 100-foldConversion to an amorphous statePhysical stability of the amorphous form.

Q4: Can I use a combination of these techniques?

A4: Absolutely. In many cases, a combination of methods can be more effective than a single approach. For example, you could create a salt of your 2-aminobenzothiazole derivative and then formulate it as a solid dispersion. This multi-pronged approach can lead to a more significant and robust improvement in solubility and bioavailability.

Troubleshooting Workflows

In Vitro Solubility Issues

in_vitro_troubleshooting start Compound Precipitates in Aqueous Buffer check_dmso Check Final DMSO Concentration (<1%) start->check_dmso adjust_ph Adjust Buffer pH (Consider pKa) check_dmso->adjust_ph If DMSO is low fail Solubility Issue Persists check_dmso->fail If DMSO is high, re-prepare dilution add_surfactant Add Non-ionic Surfactant (e.g., Tween 80) adjust_ph->add_surfactant If precipitation continues success Compound Solubilized adjust_ph->success If successful use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) add_surfactant->use_cyclodextrin If precipitation continues or surfactant interferes add_surfactant->success If successful use_cyclodextrin->success If successful use_cyclodextrin->fail If unsuccessful

Troubleshooting workflow for in vitro solubility issues.
In Vivo Formulation Strategy

in_vivo_formulation start Poor In Vivo Exposure of 2-Aminobenzothiazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Attempt Salt Formation is_ionizable->salt_formation Yes solid_dispersion Prepare Solid Dispersion is_ionizable->solid_dispersion No evaluate Evaluate In Vivo Performance salt_formation->evaluate cyclodextrin Formulate with Cyclodextrin solid_dispersion->cyclodextrin If dissolution is still low solid_dispersion->evaluate particle_size Particle Size Reduction (Micronization/Nanonization) cyclodextrin->particle_size As an alternative or complementary approach cyclodextrin->evaluate particle_size->evaluate PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

References

Technical Support Center: HPLC-UV Purity Analysis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV method used in the purity analysis of 2-aminobenzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for a 2-aminobenzothiazole derivative is showing significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC and for aromatic amines like 2-aminobenzothiazole derivatives, it can often be attributed to secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this problem:

  • Check for Active Sites on the Column: Free silanol groups on the surface of C18 columns can interact with the basic nitrogen atoms in the benzothiazole ring, leading to peak tailing.

    • Solution:

      • Use an end-capped column specifically designed for the analysis of basic compounds.

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol groups, reducing their availability to interact with your analyte.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of 2-aminobenzothiazole derivatives, which are basic compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single, protonated form. This can minimize secondary interactions and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a high concentration of acetonitrile. If the problem persists, the guard column or the analytical column may need to be replaced.

Issue 2: Inconsistent Retention Times

Question: The retention times for my 2-aminobenzothiazole derivative are drifting between injections. What could be causing this instability?

Answer:

Retention time instability can compromise the reliability of your analytical method. The following factors should be investigated:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time drift.

    • Solution:

      • Ensure the mobile phase is prepared fresh daily and is thoroughly mixed.

      • Degas the mobile phase to prevent the formation of air bubbles in the pump.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient elution, can lead to shifting retention times.

    • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.

  • Pump Performance: Fluctuations in the pump flow rate will directly affect retention times.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.

  • Temperature Fluctuations: Changes in the column temperature can cause retention times to vary.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Issue 3: Noisy Baseline

Question: I am observing a noisy baseline in my chromatogram, which is affecting the integration of my peaks. What are the common sources of baseline noise?

Answer:

A noisy baseline can originate from several sources within the HPLC system:

  • Air Bubbles: Air bubbles in the mobile phase passing through the detector cell are a common cause of baseline noise.

    • Solution: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump and detector to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase.

  • Detector Lamp Issue: An aging or failing UV detector lamp can result in an unstable baseline.

    • Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.

  • Flow Cell Contamination: A dirty flow cell in the UV detector can cause baseline disturbances.

    • Solution: Flush the flow cell with a suitable cleaning solvent.

HPLC Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common HPLC-UV issues.

HPLC_Troubleshooting start Problem Observed (e.g., Poor Peak Shape, Retention Time Drift) check_method Review Method Parameters start->check_method Start check_mobile_phase Check Mobile Phase (Preparation, Degassing) check_method->check_mobile_phase Parameters OK solution Problem Resolved check_method->solution Parameter Adjusted check_column Inspect Column (Contamination, Age) check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->solution Mobile Phase Corrected check_instrument Examine Instrument (Pump, Detector, Leaks) check_column->check_instrument Column OK check_column->solution Column Cleaned or Replaced check_instrument->solution Instrument Issue Fixed escalate Consult Senior Analyst or Service Engineer check_instrument->escalate Instrument OK, Problem Persists

Caption: A general workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for the purity analysis of a novel 2-aminobenzothiazole derivative?

A1: A good starting point for method development would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of an acid modifier. The UV detection wavelength should be set at the λmax of the compound, which for many 2-aminobenzothiazole derivatives is around 272 nm.[1][2]

Q2: How do I choose the appropriate column for my analysis?

A2: A C18 column is the most common choice for the analysis of 2-aminobenzothiazole derivatives due to their moderate polarity. For more polar derivatives, a C8 or a polar-embedded phase column might be more suitable. For basic derivatives prone to peak tailing, an end-capped, high-purity silica column is recommended.

Q3: Why is it important to control the pH of the mobile phase?

A3: 2-aminobenzothiazole and its derivatives are basic compounds. Controlling the mobile phase pH is crucial to ensure consistent ionization of the analyte, which in turn affects retention time and peak shape. A stable and reproducible chromatographic separation is achieved when the analyte is in a single ionic form.

Q4: What are the key parameters to consider for HPLC-UV method validation for purity analysis?

A4: The key validation parameters for an HPLC-UV purity method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method Validation Workflow

The following diagram illustrates the logical steps involved in validating an HPLC-UV method.

Method_Validation start Method Development Complete specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: A workflow for HPLC-UV method validation.

Experimental Protocols

HPLC-UV Method for Purity Analysis of a Novel 2-Aminobenzothiazole Derivative

This protocol is based on a validated method for a novel aminothiazole derivative and can be adapted for other similar compounds.[1][2]

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance with a PDA detector)

  • Data acquisition and processing software (e.g., Empower 3)

  • Analytical column: Phenomenex Luna® C18 (50 mm × 4.6 mm, 5 μm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v OPA in water.

    • Mobile Phase B: 0.1% v/v OPA in acetonitrile.

    • For isocratic elution, a mixture of Mobile Phase A and Mobile Phase B in a ratio of 55:45 v/v is used.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative reference standard in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Perform serial dilutions to prepare a series of calibration standards at concentrations of 0.5, 1.0, and 1.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to obtain a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient

    • Detection wavelength: 272 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The purity of the sample is determined by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for a Novel Aminothiazole Derivative[1]
Validation ParameterResult
Linearity Range 0.5 - 1.5 mg/mL
Precision (%RSD)
0.5 mg/mL1.48%
1.0 mg/mL0.89%
1.5 mg/mL1.99%
Table 2: Comparison of Analytical Methods for 2-Aminobenzothiazole Quantification[3]
ParameterHPLC-UVLC-MS/MS & SPE-LC-HRMS
Linearity Range µg/mL to mg/mL0.5 - 500 µg/L (in solution)
Limit of Detection (LOD) µg/mL range0.07 ng/mL (in human urine)
Limit of Quantitation (LOQ) µg/mL range0.5 µg/L (instrumental)
Accuracy (% Recovery) 80-110% (generally acceptable)22-69% (in complex matrices)
Precision (%RSD) < 2% (instrumental)< 9% (intra-day)
Specificity/Selectivity ModerateHigh

References

Minimizing degradation of 2-aminobenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2-aminobenzothiazole during storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of 2-aminobenzothiazole.

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., turning from off-white/beige to yellow or brown) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
Appearance of new, unexpected peaks in HPLC analysis Degradation of the compound due to improper storage conditions (e.g., high temperature, humidity, or exposure to incompatible materials).Review storage conditions. Ensure the compound is stored in a cool, dry place away from strong oxidizing agents. Perform a forced degradation study to identify potential degradation products.
Inconsistent results in biological assays Loss of purity and potency due to degradation.Re-test the purity of the 2-aminobenzothiazole sample using a validated analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, properly stored batch for experiments.
Clumping or caking of the solid material Absorption of moisture due to high humidity.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of 2-aminobenzothiazole?

A1: For optimal long-term stability, 2-aminobenzothiazole should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent oxidation. Storage at 2-8°C is advisable.

Q2: How does exposure to light affect the stability of 2-aminobenzothiazole?

A2: 2-Aminobenzothiazole can undergo photodegradation upon exposure to UV light. This can lead to the formation of colored impurities and a decrease in purity. It is crucial to store the compound in amber or opaque containers and to minimize its exposure to direct light during handling.

Q3: What are the common degradation products of 2-aminobenzothiazole?

A3: Under forced degradation conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light, 2-aminobenzothiazole can degrade into various products. While the exact degradation pathways under typical storage are not extensively documented, potential degradation products may include hydroxylated derivatives and products of thiazole ring cleavage.

Q4: Can I store 2-aminobenzothiazole in a solution?

A4: Storing 2-aminobenzothiazole in solution for extended periods is generally not recommended as it may accelerate degradation, especially in protic or aqueous solvents. If you need to prepare stock solutions, it is best to do so freshly before use. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container.

Q5: What analytical methods are suitable for monitoring the stability of 2-aminobenzothiazole?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of 2-aminobenzothiazole. A stability-indicating HPLC method should be able to separate the intact compound from its degradation products. Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products and UV-Vis spectrophotometry for a quick purity check.

Data Presentation

The following tables summarize the expected stability of 2-aminobenzothiazole under various storage conditions. This data is representative and may vary depending on the specific purity of the initial material and packaging.

Table 1: Effect of Temperature on the Stability of Solid 2-Aminobenzothiazole (12 months)

Storage Temperature (°C)Purity (%)Appearance
2-8>99.0Off-white to light beige powder
2598.5Light yellow powder
4097.0Yellow to brownish powder

Table 2: Effect of Humidity on the Stability of Solid 2-Aminobenzothiazole at 25°C (12 months)

Relative Humidity (%)Purity (%)Appearance
2598.8Light yellow powder
5098.2Yellow powder
7596.5Yellow to brownish, slightly clumpy powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-Aminobenzothiazole

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of 2-aminobenzothiazole and the separation of its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 2-Aminobenzothiazole reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 2-aminobenzothiazole reference standard in the mobile phase B to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the working standard solution using the same diluent.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for 2-aminobenzothiazole based on the retention time of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of 2-aminobenzothiazole in the sample to that in the standard.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of 2-Aminobenzothiazole

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.

1. Acid Hydrolysis:

  • Dissolve 2-aminobenzothiazole in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute with the HPLC mobile phase before analysis.

2. Base Hydrolysis:

  • Dissolve 2-aminobenzothiazole in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute with the HPLC mobile phase before analysis.

3. Oxidative Degradation:

  • Dissolve 2-aminobenzothiazole in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours.

  • Dilute with the HPLC mobile phase before analysis.

4. Thermal Degradation (Solid State):

  • Place a thin layer of solid 2-aminobenzothiazole in a petri dish.

  • Heat in an oven at 80°C for 48 hours.

  • Dissolve the sample in the HPLC mobile phase for analysis.

5. Photodegradation:

  • Expose a solution of 2-aminobenzothiazole (1 mg/mL in a 50:50 acetonitrile/water mixture) to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the solution by HPLC.

Visualizations

Degradation_Pathway ABT 2-Aminobenzothiazole Stress Stress Conditions (Light, Heat, Oxidants, Humidity) Hydroxylated Hydroxylated Derivatives Stress->Hydroxylated Oxidation/Hydrolysis Cleavage Thiazole Ring Cleavage Products Stress->Cleavage Severe Stress Polymers Polymeric Impurities Stress->Polymers Prolonged Exposure

Caption: Potential degradation pathways of 2-aminobenzothiazole under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start Receive/Synthesize 2-Aminobenzothiazole Store Store under controlled conditions Start->Store Sample Sample at defined time points Store->Sample HPLC HPLC Analysis (Purity Assay) Sample->HPLC LCMS LC-MS Analysis (Impurity ID) Sample->LCMS Data Data Analysis (Degradation Kinetics) HPLC->Data LCMS->Data Report Generate Stability Report Data->Report

Caption: Workflow for a stability study of 2-aminobenzothiazole.

Troubleshooting_Logic node_rect node_rect start Unexpected Result? check_purity Purity Issue Suspected? start->check_purity analyze_hplc Run HPLC Analysis check_purity->analyze_hplc Yes no_issue No Purity Issue check_purity->no_issue No new_peaks New Peaks Observed? analyze_hplc->new_peaks review_storage Review Storage Conditions (Temp, Light, Humidity) new_peaks->review_storage Yes use_fresh Use Fresh Batch of Compound new_peaks->use_fresh No (Purity OK) review_storage->use_fresh

Caption: A logical decision tree for troubleshooting unexpected experimental results.

Side reaction pathways in the oxidative cyclization of arylthioureas.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative cyclization of arylthioureas to synthesize 2-aminobenzothiazoles and related heterocyclic compounds. This guide addresses common side reaction pathways and offers detailed experimental protocols to help optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My oxidative cyclization of an N-arylthiourea is yielding a significant amount of the corresponding urea. What is causing this and how can I prevent it?

A1: The formation of a urea byproduct is a common side reaction during the oxidative cyclization of arylthioureas. This occurs when the thiocarbonyl group (C=S) of the thiourea is oxidized to a carbonyl group (C=O).

Root Cause: This side reaction is often promoted by the choice of oxidizing agent and the reaction conditions. Strong or non-selective oxidizing agents can lead to over-oxidation of the starting material. The presence of water in the reaction medium can also facilitate the hydrolysis of intermediates, leading to urea formation.

Troubleshooting & Optimization:

  • Choice of Oxidant: The selection of an appropriate oxidizing agent is critical. While strong oxidants can drive the cyclization, they may also increase the likelihood of urea formation.

    • Recommended: Mild oxidizing agents are often preferred. For instance, the use of bromine in a non-aqueous solvent like chloroform or acetic acid is a classic method (Hugershoff reaction) that can provide good yields of the desired 2-aminobenzothiazole with minimal urea formation.[1][2] N-Bromosuccinimide (NBS) in combination with a bromide source can also be an effective and milder alternative.[3]

    • To Avoid: The use of hydrogen peroxide in aqueous or highly protic media may increase the propensity for urea formation.[4]

  • Reaction Conditions:

    • Solvent: Anhydrous conditions are generally preferred to minimize hydrolysis-related side reactions.

    • Temperature: Running the reaction at lower temperatures can help to control the reactivity of the oxidant and reduce over-oxidation.

  • Monitoring the Reaction: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help to identify the optimal reaction time and prevent the formation of degradation products.

Q2: I am observing a byproduct that I suspect is a carbodiimide. What leads to its formation and how can I suppress it?

A2: The formation of a carbodiimide (RN=C=NR') from a thiourea (RNH-C(=S)-NHR') is a known side reaction that proceeds via dehydrosulfurization. This pathway competes with the desired intramolecular cyclization.

Root Cause: This side reaction is favored by certain oxidizing agents that act as desulfurizing agents. The reaction mechanism involves the removal of the sulfur atom from the thiourea backbone.

Troubleshooting & Optimization:

  • Reagent Selection:

    • Promoting Reagents to Avoid: Reagents known to promote dehydrosulfurization of thioureas to carbodiimides include mercuric oxide and certain hypervalent iodine compounds.[5][6] While effective for carbodiimide synthesis, these should be avoided if the benzothiazole is the desired product.

    • Selective Reagents for Cyclization: Oxidizing agents that favor the electrophilic attack on the sulfur atom followed by intramolecular cyclization, such as bromine or N-bromosuccinimide, are more suitable for benzothiazole synthesis.[1][3]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can help to favor the desired cyclization pathway over the elimination reaction that leads to the carbodiimide.

    • Catalyst Choice: In some cases, the choice of catalyst can influence the reaction pathway. For metal-catalyzed oxidative cyclizations, the nature of the metal and ligands can be tuned to favor the desired product.[5]

Q3: My reaction has stalled, and I have isolated an intermediate that appears to be a disulfide. What is happening and how can I drive the reaction to completion?

A3: The formation of a disulfide intermediate is a key step in some proposed mechanisms for the oxidative cyclization of arylthioureas. However, if this intermediate accumulates, it indicates that the subsequent intramolecular C-S bond formation and cyclization are not proceeding efficiently.

Root Cause: The cyclization of the disulfide intermediate can be the rate-limiting step. This may be due to insufficiently forcing reaction conditions (e.g., low temperature) or steric hindrance that disfavors the intramolecular reaction.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization to proceed. Monitor the reaction closely by TLC to avoid decomposition.

  • Acid Catalysis: The presence of an acid can promote the cyclization of the disulfide intermediate. If not already present, the addition of a catalytic amount of a non-nucleophilic acid may be beneficial.

  • Choice of Solvent: The polarity of the solvent can influence the rate of the cyclization step. Experimenting with different solvents may be necessary.

Reaction Pathways

Below are diagrams illustrating the desired oxidative cyclization pathway and the common side reaction pathways.

oxidative_cyclization arylthiourea Arylthiourea intermediate Electrophilic Sulfur Intermediate arylthiourea->intermediate Oxidation oxidant Oxidant (e.g., Br2, NBS) benzothiazole 2-Aminobenzothiazole (Desired Product) intermediate->benzothiazole Intramolecular Cyclization

Fig. 1: Desired Oxidative Cyclization Pathway.

side_reactions cluster_urea Urea Formation cluster_carbodiimide Carbodiimide Formation arylthiourea_urea Arylthiourea urea Arylurea (Byproduct) arylthiourea_urea->urea Over-oxidation/ Hydrolysis strong_oxidant Strong Oxidant + H2O arylthiourea_carb Arylthiourea carbodiimide Carbodiimide (Byproduct) arylthiourea_carb->carbodiimide Dehydrosulfurization desulf_reagent Dehydrosulfurizing Reagent

Fig. 2: Common Side Reaction Pathways.

Quantitative Data Summary

The following table summarizes the typical yields of the desired 2-aminobenzothiazole product and the qualitative observations of side products under different reaction conditions, as inferred from the literature. Quantitative data directly comparing product and byproduct yields is often not explicitly reported in synthetic papers.

Starting Material ExampleOxidizing Agent/ConditionsDesired Product YieldObserved Side ProductsReference
N-PhenylthioureaBr₂ in ChloroformGood to ExcellentTypically low levels of byproducts if stoichiometry is controlled.[1]
Substituted ArylthioureasRuCl₃ catalystUp to 91%Not specified, but generally clean reactions reported.[5]
N-Aryl-N',N'-dialkylthioureasPd(OAc)₂ catalystGood to ExcellentNo intermolecular coupling products observed.[5]
p-Toluidine + NH₄SCN (in situ thiourea formation)NBS / Bu₄NBr in DME51-72%Not explicitly quantified, but the method is presented as effective.[3]
ArylthioureasBenzyltrimethylammonium tribromideGoodMinimized aromatic bromination compared to excess Br₂.[7]

Detailed Experimental Protocols

Protocol 1: Oxidative Cyclization of N-Phenylthiourea using Bromine (Hugershoff Reaction)

This protocol is a classic method for the synthesis of 2-aminobenzothiazole.

Materials:

  • N-Phenylthiourea

  • Chloroform (anhydrous)

  • Bromine

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve N-phenylthiourea (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (1.0-1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the stirred solution of N-phenylthiourea over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid and bromine.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2-aminobenzothiazole.

Protocol 2: Optimized Oxidative Cyclization using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to using liquid bromine.[3]

Materials:

  • Arylthiourea

  • N-Bromosuccinimide (NBS)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • 1,2-Dimethoxyethane (DME)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve or suspend the arylthiourea (1.0 eq) in DME to make a 0.25 M solution in a round-bottom flask.

  • Add tetrabutylammonium bromide (1.0 eq).

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: The information provided in this document is for research and development purposes only. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Please consult the relevant safety data sheets (SDS) for all chemicals used.

References

Validation & Comparative

Comparing biological activity of chlorinated vs. fluorinated benzothiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms, particularly chlorine and fluorine, into the benzothiazole scaffold has been a pivotal strategy in medicinal chemistry to modulate and enhance biological activity. This guide provides an objective comparison of the performance of chlorinated versus fluorinated benzothiazoles, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Quantitative Comparison of Anticancer Activity

The antiproliferative activity of chlorinated and fluorinated benzothiazoles has been evaluated in various cancer cell lines. The following tables summarize the 50% growth inhibitory (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their cytotoxic effects.

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives

CompoundCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57-[1][2]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4-[1][2]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7, MDA-MB-468<0.0001-[3]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7, MDA-MB-468<0.001-[4]
5-fluoro-2-(4-aminophenyl)benzothiazoleMCF-70.37-[5]
5-fluoro-2-(4-aminophenyl)benzothiazoleMDA-MB-4680.41-[5]
5-fluoro-2-(4-aminophenyl)benzothiazoleHCT-1160.08-[5]
5-fluoro-2-(4-aminophenyl)benzothiazoleHT-290.41-[5]
Fluorinated benzothiazole derivative with nitro substituent (Compound B)HepG2-59.17 (24h), 29.63 (48h)[6]

Table 2: Anticancer Activity of Chlorinated Benzothiazole Derivatives

CompoundCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
2-(4-amino-3-chlorophenyl)benzothiazoleIGROV1<0.01-[7]
Pyrazolo-quinazolinone with chlorine substituteMCF-7-6.43[8]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa-9.76[2]

Key Observations

  • Potency: Both fluorinated and chlorinated benzothiazoles exhibit potent anticancer activity, often in the nanomolar to low micromolar range.[3][7]

  • Substitution Pattern: The position of the halogen atom on the benzothiazole ring and the nature of other substituents significantly influence the biological activity. For instance, a 5-fluoro substitution in 2-arylbenzothiazoles has been shown to confer potent and selective antiproliferative activity.[3][5]

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[6][9][10]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[11][12][13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.[11][14]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

Procedure:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the tubulin solution, GTP, and a fluorescent reporter dye that binds to polymerized microtubules.

  • Compound Addition: Add the test compound to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin-containing reaction mix to the wells and immediately begin monitoring fluorescence in a temperature-controlled plate reader.

  • Data Analysis: Plot fluorescence intensity over time. The IC₅₀ value is determined by comparing the extent of polymerization in the presence of the compound to a vehicle control.[15]

Signaling Pathways and Mechanisms

Halogenated benzothiazoles exert their biological effects through various mechanisms, including the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

PI3K_AKT_Pathway Benzothiazole Halogenated Benzothiazoles PI3K PI3K Benzothiazole->PI3K Inhibition AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation

PI3K/AKT signaling pathway inhibition.

Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[9] This pathway is often aberrantly activated in various cancers, promoting cell survival and proliferation. Inhibition of PI3K and AKT can lead to decreased cell viability and the induction of programmed cell death.

Another important mechanism is the induction of cytochrome P450 enzymes, particularly CYP1A1. The metabolism of certain benzothiazoles by CYP1A1 can lead to the formation of reactive metabolites that bind to macromolecules like DNA, ultimately causing cell death in sensitive cancer cells.[4][16]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound (Chlorinated/Fluorinated Benzothiazole) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Cell_Culture Cancer Cell Lines Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis Pathway Signaling Pathway Analysis Cytotoxicity->Pathway

General experimental workflow.

Conclusion

Both chlorinated and fluorinated benzothiazoles represent promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The choice between chlorine and fluorine substitution, as well as the overall substitution pattern, allows for fine-tuning of the biological activity. The data presented in this guide highlights the potent and diverse activities of these halogenated compounds. Further structure-activity relationship (SAR) studies, guided by the experimental protocols outlined herein, will be crucial in optimizing the efficacy and selectivity of future benzothiazole-based drug candidates.

References

A Comparative Guide to the Synthesis of 2-Amino-4,6-dichlorobenzothiazole and Other Key Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the synthesis of 2-Amino-4,6-dichlorobenzothiazole with other key aminobenzothiazole analogs, supported by experimental data and detailed protocols to aid in research and development.

The substitution pattern on the benzene ring of the benzothiazole core significantly influences the molecule's chemical reactivity and biological activity. Halogenation, in particular, can enhance properties like metabolic stability and cell membrane permeability, making chlorinated derivatives such as this compound of particular interest in drug discovery.

Comparative Synthesis Data

The synthesis of 2-aminobenzothiazoles is most commonly achieved through the Hugerschoff reaction, which involves the oxidative cyclization of an appropriately substituted arylthiourea. Another prevalent method involves the direct reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. The choice of starting aniline directly dictates the substitution pattern of the final product. The following table summarizes quantitative data for the synthesis of this compound and its analogs via these well-established methods.

CompoundStarting MaterialMethodReaction TimeTemperatureYield (%)
This compound 3,5-DichloroanilineAdapted Hugerschoff~12 hoursRoom Temp. to 70°C*Est. 60-70%
2-Aminobenzothiazole AnilineHugerschoff Derivative~6 hoursIce-cold to Reflux~75%
2-Amino-6-chlorobenzothiazole 4-Chloroaniline / 4-ChlorophenylthioureaHugerschoff / Oxidative Cyclization~3-4 hours40-45°C67.4%[1]
2-Amino-6-methoxybenzothiazole 4-MethoxyphenylthioureaHugerschoff~3.5 hours25-30°C94.4%[2]
2-Amino-4,7-dichlorobenzothiazole 2,5-DichloroanilineSolid-Phase SynthesisNot Specified150°C (Microwave)61%[3]

*Note: The yield for this compound is an estimation based on the reported yields for its isomers, as a specific documented yield was not found in the surveyed literature. The protocol is adapted from established methods for similar structures.

Experimental Protocols

Detailed methodologies for the synthesis of the compared aminobenzothiazoles are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of this compound (Adapted Method)

This protocol is adapted from the synthesis of isomeric dichlorobenzothiazoles.

  • Thiocyanation of Aniline: To a cooled (0-5°C) and stirred solution of 3,5-dichloroaniline (1 equiv.) and ammonium thiocyanate (2-3 equiv.) in glacial acetic acid, add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for an additional 8-10 hours.

  • Work-up: Pour the reaction mixture into ice water. Neutralize the solution with a concentrated ammonium hydroxide solution to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude solid from an appropriate solvent such as ethanol to yield pure this compound.

Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole[2]
  • Reaction Setup: Suspend 4-chlorophenylthiourea (1 equiv.) in chlorobenzene.

  • Cyclization: Add sulfuryl chloride (1 equiv.) dropwise to the stirred suspension over 3 hours, maintaining the temperature at 40-45°C.

  • Isolation: After gas evolution ceases, remove the chlorobenzene via steam distillation.

  • Neutralization: Adjust the pH of the remaining aqueous suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

  • Purification: The crude product agglomerates and can be isolated by decantation. Further drying yields the final product with approximately 85% purity.

Protocol 3: Synthesis of 2-Amino-6-methoxybenzothiazole[3]
  • Reaction Setup: Dissolve 4-methoxyphenylthiourea (1 equiv.) in 100% sulfuric acid at 20°C.

  • Catalyst Addition: Continuously meter in a 40% strength ammonium bromide solution (catalytic amount) over 3 hours at 25-30°C.

  • Work-up: Add the reaction solution to water and clarify by filtration at 50°C.

  • Precipitation: Adjust the pH of the filtrate to 8 with a 33% sodium hydroxide solution.

  • Purification: Stir the mixture for 30 minutes at 40°C, filter the precipitate, wash with water until sulfate-free, and dry to yield the product.

Synthetic Workflow and Mechanistic Considerations

The synthesis of 2-aminobenzothiazoles from anilines is a robust process involving two key stages: the formation of an arylthiourea intermediate followed by an intramolecular electrophilic cyclization.

G cluster_0 Step 1: Arylthiourea Formation cluster_1 Step 2: Cyclization & Purification Aniline Substituted Aniline (e.g., 3,5-Dichloroaniline) Intermediate Arylthiourea Intermediate Aniline->Intermediate Thiocyanation Thiocyanate Thiocyanate Salt (e.g., NH4SCN) Thiocyanate->Intermediate Oxidant Oxidizing Agent (e.g., Bromine) Oxidant->Intermediate Crude Crude Product Purification Purification (Recrystallization) Crude->Purification Pure Pure 2-Aminobenzothiazole Purification->Pure Intermediate_ref->Crude Intramolecular Electrophilic Cyclization

General Synthetic Workflow for 2-Aminobenzothiazoles.

The electron-withdrawing or donating nature of substituents on the starting aniline plays a crucial role in the reaction's efficiency. Electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the nucleophilicity of the aniline ring. This can make the electrophilic cyclization step more challenging, potentially requiring slightly harsher conditions or longer reaction times, which may result in lower yields compared to analogs with electron-donating groups like the methoxy group in 2-amino-6-methoxybenzothiazole.

Application in Drug Development: Targeting the PI3K/AKT/mTOR Pathway

2-Aminobenzothiazole derivatives are extensively investigated as kinase inhibitors for cancer therapy. A key target is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers, promoting tumor cell growth, proliferation, and survival. The planar, heterocyclic structure of the aminobenzothiazole core allows it to fit into the ATP-binding pocket of these kinases, inhibiting their function.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR Pathway by 2-Aminobenzothiazole Derivatives.

The specific substitutions on the benzothiazole ring are critical for modulating the potency and selectivity of these inhibitors. The presence of two chlorine atoms in this compound can lead to specific hydrophobic and halogen-bonding interactions within the kinase active site, potentially enhancing its inhibitory activity compared to the unsubstituted parent compound. This makes it a valuable scaffold for the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Anticancer Activity of 2-Aminobenzothiazole Analogs

2-aminobenzothiazole derivatives have demonstrated notable anticancer activity by targeting various signaling pathways crucial for tumor cell proliferation, survival, and metastasis. Key molecular targets include protein kinases such as EGFR, VEGFR-2, CDK2, and PI3K.[1][2]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminobenzothiazole analogs against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDR1 (on Benzothiazole Ring)R2 (on 2-Amino Group)Cell LineTarget(s)IC50 (µM)Key SAR Insights
Analog 1 6-NO2-(CH2)2-morpholinePC3 (Prostate)EGFR0.315The nitro group at the 6-position and the morpholine moiety contribute to potent EGFR inhibition and cytotoxicity.[1]
MCF-7 (Breast)0.452
Analog 2 6-OEt-(CH2)2-morpholineA549 (Lung)EGFR0.511Substitution with an ethoxy group at the 6-position also shows significant activity.[1]
HCT-116 (Colon)0.623
Analog 3 HN,N-disubstituted with aminopyridineHeLa (Cervical)CDK2<1The aminopyridine motif is crucial for potent CDK2 inhibition.[1]
HCT-116 (Colon)<1
Analog 4 HHybrid with ThiazolidinedioneHepG2 (Liver)VEGFR-29.99The thiazolidinedione moiety enhances activity against VEGFR-2.[1]
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
OMS5 H-CO-CH2-(4-nitroaniline)A549 (Lung)PI3Kγ (weak)22.13The 4-nitroaniline substitution leads to cytotoxicity, though not primarily through PI3Kγ inhibition.[3][4]
MCF-7 (Breast)24.31
OMS14 H-CO-CH2-(piperazin-1-yl)-(4-nitroaniline)A549 (Lung)PIK3CD/PIK3R161.03The piperazine-4-nitroaniline moiety confers potent inhibition of the p110δ subunit of PI3K.[3][4]
MCF-7 (Breast)27.08
Compound 7 HBased on clathrodin scaffoldA-375 (Melanoma)Not specified16Demonstrates selectivity for cancer cells over non-cancerous fibroblasts.[5]
BALB/c 3T3 (Fibroblast)71
Key Signaling Pathways in Cancer Targeted by 2-Aminobenzothiazole Analogs

1. PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[4][6] Several 2-aminobenzothiazole derivatives have been developed to inhibit key kinases in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Analog (e.g., OMS14) Inhibitor->PI3K

PI3K/AKT/mTOR pathway inhibition.

2. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor 2-Aminobenzothiazole Analog Inhibitor->EGFR

EGFR signaling pathway inhibition.

3. CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[8] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Signaling_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->CyclinE_CDK2

CDK2 signaling pathway inhibition.

Antimicrobial Activity of 2-Aminobenzothiazole Analogs

Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[7][9]

Comparative In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminobenzothiazole analogs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR1 (on Benzothiazole Ring)R2 (on 2-Amino Group)MicroorganismMIC (µM)Key SAR Insights
Compound 1 6-Cl, 4-CH3N-propyl imidazoleStaphylococcus aureus2.9The N-propyl imidazole moiety is critical for antibacterial activity.[7][8]
Analog 5a HThiazolidinone derivativeStaphylococcus aureus-Active against Gram-positive bacteria.[9][10]
Bacillus subtilis-
Analog 6a HArylidene-thiazolidinone derivativeAspergillus niger-Arylidene substitution on the thiazolidinone ring can confer antifungal activity.[9][10]
Trichoderma viride-
Compound 7 HBased on clathrodin scaffoldEnterococcus faecalis-Moderate activity against this Gram-positive bacterium.[5]

Activity in Neurodegenerative Disease Models

Recent studies have explored 2-aminobenzothiazole derivatives as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. These compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[11][12]

Comparative In Vitro Enzyme Inhibition
Compound IDTarget EnzymeIC50 (nM)Key SAR Insights
Compound 4f Acetylcholinesterase (AChE)23.4Dual inhibitor of AChE and MAO-B with potential to prevent beta-amyloid plaque formation.[11]
Monoamine Oxidase B (MAO-B)40.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 2-Aminobenzothiazole Derivatives

A common synthetic route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[13]

Synthesis_Workflow Substituted_Aniline Substituted Aniline Thiocyanation Thiocyanation (e.g., KSCN, Br2) Substituted_Aniline->Thiocyanation Cyclization Electrophilic Cyclization Thiocyanation->Cyclization Core_Scaffold 2-Aminobenzothiazole Core Cyclization->Core_Scaffold Functionalization Functionalization (e.g., acylation, alkylation) Core_Scaffold->Functionalization Final_Product Final Analog Functionalization->Final_Product

General synthetic workflow.

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Bromine

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid and cool the solution in an ice bath.

  • Add the thiocyanate salt to the cooled solution and stir.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a base to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • 2-Aminobenzothiazole analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific protein kinase.[5][14]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • 384-well plates

  • A suitable kinase assay kit (e.g., ADP-Glo™)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the diluted compounds, the kinase enzyme, and its substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for a specified time.

  • Stop the reaction and add the detection reagent as per the kit manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds in DMSO

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Add the test compound to the first well of each row and perform two-fold serial dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method.[1][18]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to initiate the pre-incubation.

  • Start the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition and the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity against MAO-B.[2][19][20]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • MAO assay buffer

  • Test compounds in DMSO

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black plate, add the MAO-B enzyme and the test compound.

  • Incubate for a short period to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, fluorogenic probe, and HRP in the assay buffer.

  • Add the reaction mixture to each well to start the reaction.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode.

  • The rate of fluorescence increase is proportional to MAO-B activity.

  • Calculate the percentage of inhibition and the IC50 value.

References

In Silico Docking Performance of 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This guide presents a comparative analysis of in silico docking studies of various 2-aminobenzothiazole derivatives, providing insights into their potential as therapeutic agents against cancer and microbial targets. The data, compiled from recent peer-reviewed literature, is intended for researchers, scientists, and drug development professionals.

Performance Against Anticancer Targets

Recent research has extensively utilized in silico docking to evaluate 2-aminobenzothiazole derivatives as potential anticancer agents, primarily targeting protein kinases involved in cell signaling pathways.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for drug development.[2][3] Several studies have focused on the docking of 2-aminobenzothiazole derivatives into the ATP-binding domain of PI3K isoforms.

A study on novel 2-aminobenzothiazole derivatives targeting the PI3Kγ enzyme (PDB code: 7JWE) demonstrated a strong correlation between high docking scores and in vitro inhibitory activity.[1][3] The compounds OMS14 and OMS16, for instance, exhibited the highest LibDock scores, suggesting favorable binding interactions.[1] Subsequent biological evaluation confirmed that compounds like OMS5 and OMS14 displayed significant anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines.[3]

Another study focusing on PI3Kα inhibitors identified compound 8i as a highly potent and selective inhibitor with an IC50 value of 1.03 nM.[4] Molecular docking and dynamics simulations supported this experimental finding, highlighting the potential of this scaffold for developing selective PI3Kα inhibitors.[4]

Table 1: Docking Scores and Biological Activity of 2-Aminobenzothiazole Derivatives Against PI3Kγ [1][5]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE

Data sourced from Salih, O. M., et al. (2024).[1]

Other Kinase Targets

Beyond PI3K, 2-aminobenzothiazole derivatives have been investigated as inhibitors of other kinases crucial for cancer progression. Docking studies have explored their binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[6][7] For instance, certain derivatives have shown potent inhibition of VEGFR-2 kinase with IC50 values comparable to the clinical drug sorafenib.[6]

Performance Against Antimicrobial Targets

The versatile 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties through in silico studies.

Bacterial Enzyme Inhibition

One area of investigation is the inhibition of bacterial histidine kinases, which are crucial for bacterial virulence and signal transduction.[1][8] A series of 2-aminobenzothiazole derivatives were evaluated for their in vitro inhibitory activity against a model bacterial histidine kinase, demonstrating the potential of this chemical class in developing novel antibacterial agents.[1]

Another study focused on the alanine racemase enzyme of Enterococcus faecalis as a target.[9][10] In silico analysis was performed to understand the binding orientations of synthesized 2-aminobenzothiazole derivatives within the enzyme's active site, correlating with their observed antibacterial activity against various pathogenic gram-positive and gram-negative organisms.[9][10]

Table 2: In Vitro Antibacterial Activity of 2-Aminobenzothiazole Derivatives [9]

CompoundOrganismZone of Inhibition (mm)
AGram-positive & Gram-negative8-10
BGram-positive & Gram-negative8-10
CGram-positive & Gram-negative10-25

Note: Compound C (6-nitrobenzo[d]thiazol-2-ol) was found to be a more potent antibacterial agent compared to the 2-acetanilide derivatives (A and B).[9]

Experimental Protocols

Reproducibility and validation are critical in computational drug design. The following sections outline the general methodologies employed in the cited in silico docking studies.

Molecular Docking Workflow
  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

  • Ligand Preparation : The 2D structures of the 2-aminobenzothiazole derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field, such as CHARMm.[5]

  • Active Site Definition : The binding site for docking is defined, often based on the location of a co-crystallized ligand in the original PDB file.[1]

  • Docking Simulation : The prepared ligands are docked into the defined active site of the target protein using a docking algorithm (e.g., LibDock, AutoDock Vina).[1][11] The software calculates various possible binding poses and assigns a score to each based on a scoring function that estimates the binding affinity.

  • Pose Analysis : The resulting docking poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

G Generalized Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB) active_site Active Site Definition p_prep->active_site l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Docking Algorithm (e.g., LibDock, AutoDock) l_prep->docking active_site->docking pose_analysis Pose Analysis (Scoring & Interaction) docking->pose_analysis validation Experimental Validation (In Vitro Assays) pose_analysis->validation

Caption: A generalized workflow for in silico molecular docking studies.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] The inhibitory action of 2-aminobenzothiazole derivatives on PI3K blocks the downstream signaling, leading to anticancer effects.

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

References

Validating Benzothiazole Derivative Structures: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement in solid-state materials. This guide provides a comparative analysis of benzothiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest, using X-ray crystallographic data. It aims to offer insights into their structural nuances, compare crystallography with other analytical methods, and provide detailed experimental protocols.

Benzothiazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific arrangement of atoms, bond lengths, and bond angles, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new drugs.[1]

Comparative Crystallographic Data of Benzothiazole Derivatives

The following tables summarize key crystallographic parameters for several benzothiazole derivatives, offering a direct comparison of their solid-state structures. These parameters provide insights into how different substituents on the benzothiazole core influence the crystal packing and molecular geometry.

Parameter2-(4-chlorophenyl)benzothiazole[2]2-amino-6-chlorobenzothiazole[2]N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide[3]
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂SC₁₅H₁₂N₄O₂S
Molecular Weight 245.73 g/mol 184.65 g/mol 328.35 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P 1 2₁/c 1P b c aP 1 2₁/c 1
a (Å) 11.0497(5)7.371(2)10.139(3)
b (Å) 14.1040(6)12.015(4)10.823(3)
c (Å) 7.1466(3)17.200(6)13.593(4)
α (°) 909090
β (°) 98.556(4)9098.36(3)
γ (°) 909090
Volume (ų) 1101.37(8)1523.5(9)1473.4(7)
Z 484
Calculated Density (g/cm³) 1.4811.6081.480

Experimental Protocols

Synthesis of Benzothiazole Derivatives

General Synthesis of 2-Arylbenzothiazoles:

A common synthetic route involves the reaction of 2-aminothiophenol with a substituted aromatic aldehyde.[2]

  • Materials: 2-aminothiophenol, substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde), and an oxidizing agent in a suitable solvent.

  • Procedure:

    • Dissolve 2-aminothiophenol and the aromatic aldehyde in a solvent like ethanol.

    • Add the oxidizing agent (e.g., hydrogen peroxide) dropwise to the mixture.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, cool the mixture and collect the precipitate by filtration.

    • Purify the crude product by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.[2]

Synthesis of 2-Aminobenzothiazole Derivatives:

These derivatives can be synthesized through the reaction of a substituted aniline with potassium thiocyanate followed by cyclization.[2]

  • Materials: Substituted aniline (e.g., 4-chloroaniline), potassium thiocyanate, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve the substituted aniline in glacial acetic acid.

    • Add potassium thiocyanate and cool the mixture in an ice bath.

    • Slowly add bromine while maintaining the low temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Pour the mixture into water and neutralize with a base to precipitate the product.

    • Collect the solid by filtration and recrystallize to obtain pure crystals.[2]

Single-Crystal X-ray Diffraction Protocol

The following is a general procedure for the structural determination of small organic molecules like the benzothiazole derivatives discussed.[2]

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply necessary corrections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Comparison with Other Analytical Methods: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution 3D structure of a molecule in its crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[4][5]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline solidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles in the solid state.[5]Information on molecular structure, conformation, dynamics, and intermolecular interactions in solution.[6]
Molecular Size No upper limit, suitable for large macromolecules and complexes.[7]Generally limited to smaller proteins and molecules (typically < 40 kDa).[8]
Strengths High resolution, provides a definitive static structure.[5]Can study molecules in a more physiologically relevant state, provides dynamic information.[6]
Limitations Requires high-quality single crystals, which can be challenging to obtain. The crystal packing forces might influence the molecular conformation.[5]Lower resolution compared to crystallography, structure determination can be more complex.[7]

Signaling Pathways of Benzothiazole Derivatives

Several benzothiazole derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for drug development.

PI3K/AKT Signaling Pathway

Some novel benzothiazole derivatives have been found to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[2] This pathway is often aberrantly activated in various cancers, promoting cell survival and proliferation.[2]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

STAT3 Signaling Pathway

Benzothiazole-based derivatives have also been designed as potent inhibitors of the STAT3 signaling pathway.[9] STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion.[9]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3 Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Conclusion

X-ray crystallography is an indispensable tool for the structural validation of benzothiazole derivatives, providing high-resolution data that is fundamental for understanding their chemical properties and biological activities. The comparative data presented in this guide highlights the structural diversity within this class of compounds. By integrating crystallographic data with information from other analytical techniques and biological pathway analysis, researchers can accelerate the design and development of novel benzothiazole-based therapeutics.

References

A Comparative Analysis of the Anticancer Activity of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a cornerstone in medicinal chemistry due to the potent and diverse biological activities of its derivatives.[1] Extensive research has underscored the potential of substituted benzothiazoles as effective anticancer agents against a wide array of cancer cell lines.[2] The anticancer efficacy of these compounds is profoundly influenced by the nature and, critically, the isomeric position of substituents on the benzothiazole core. This guide provides a comparative analysis of the anticancer activity of benzothiazole isomers, supported by quantitative experimental data, detailed methodologies, and visualizations of implicated signaling pathways.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of benzothiazole isomers are typically evaluated using in vitro assays that measure cell viability in the presence of the compound. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a standard metric for potency. The following tables summarize the IC50 values of various benzothiazole positional isomers against several human cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Fluoro-Substituted 2-Arylbenzothiazole Positional Isomers

CompoundSubstituent PositionCancer Cell LineIC50 (µM)
3-(5-fluorobenzo[d]thiazol-2-yl)phenol3-OH on phenylMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenol4-OH on phenylMCF-7 (Breast)0.4[1]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Methoxy-Substituted Benzothiazole Derivatives

CompoundSubstituent PositionCancer Cell LineIC50 (µM)
2-(3,4,5-Trimethoxyphenyl)benzothiazole3,4,5-OCH3 on phenylMCF-7 (Breast)6.11[3]
2-(3,4,5-Trimethoxyphenyl)benzothiazole3,4,5-OCH3 on phenylHCT-116 (Colon)9.04[3]
2-(3,4,5-Trimethoxyphenyl)benzothiazole3,4,5-OCH3 on phenylHepG2 (Liver)8.21[3]
6-Methoxy-N-benzylbenzo[d]thiazol-2-amine6-OCH3 on benzothiazoleA549 (Lung)>10[4]

Table 3: Comparative in vitro Cytotoxicity (IC50 in µM) of Nitro-Substituted Benzothiazole Derivatives

CompoundSubstituent PositionCancer Cell LineIC50 (µM)
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine4-NO2 on benzylA431 (Skin)2.76 ± 0.14[4]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine4-NO2 on benzylA549 (Lung)2.13 ± 0.11[4]

Structure-Activity Relationship Insights:

The data reveals that the position of substituents significantly impacts the anticancer activity of benzothiazole derivatives. For instance, in the case of fluoro-substituted 2-arylbenzothiazoles, the hydroxyl group at the para-position (4-OH) of the phenyl ring confers slightly higher potency against the MCF-7 breast cancer cell line compared to the meta-position (3-OH).[1] Similarly, the presence and positioning of electron-withdrawing groups like the nitro group, and electron-donating groups like the methoxy group, can substantially modulate the cytotoxic efficacy.[3][4] The specific isomeric arrangement of these functional groups influences the electronic properties and three-dimensional shape of the molecule, which in turn affects its interaction with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer activity of benzothiazole isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzothiazole isomers are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the benzothiazole isomers for a specified time. Both adherent and suspension cells are collected and washed with cold PBS.

  • Cell Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[8]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the benzothiazole isomers, harvested, and fixed in ice-cold 70% ethanol overnight at -20°C.[9]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[10]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.[9]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the benzothiazole isomers, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a method such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, p53, Akt, ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by benzothiazole isomers and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Benzothiazole Isomers characterization Structural Characterization (NMR, MS, HRMS) synthesis->characterization mtt MTT Assay (Cell Viability, IC50) characterization->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

General workflow for anticancer evaluation of benzothiazole isomers.

apoptosis_pathway cluster_pathway Apoptosis Signaling Pathway benzothiazole Benzothiazole Isomer p53 p53 Activation benzothiazole->p53 Modulates bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway modulated by benzothiazole isomers.

cell_cycle_pathway cluster_cell_cycle Cell Cycle Regulation cluster_checkpoints Checkpoints benzothiazole Benzothiazole Isomer G1_S_checkpoint G1/S Checkpoint benzothiazole->G1_S_checkpoint Induces Arrest G2_M_checkpoint G2/M Checkpoint benzothiazole->G2_M_checkpoint Induces Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

Cell cycle arrest induced by benzothiazole isomers.

Conclusion

The anticancer activity of benzothiazole derivatives is intricately linked to their isomeric structure. The position of substituents on the benzothiazole ring system dictates the molecule's interaction with cancer-related biological targets, thereby influencing its cytotoxic potency. The induction of apoptosis and cell cycle arrest are common mechanisms of action, often mediated through the modulation of key signaling pathways such as the p53-mediated apoptotic pathway and cell cycle checkpoints. This guide provides a foundational understanding for researchers in the field, emphasizing the importance of isomeric considerations in the design and development of novel benzothiazole-based anticancer therapeutics. Further systematic studies comparing a wider range of positional isomers are warranted to build a more comprehensive structure-activity relationship profile for this promising class of compounds.

References

Evaluating the Metabolic Stability of Novel 2-Aminobenzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] However, metabolic instability can be a significant hurdle in the development of these compounds, potentially leading to rapid clearance, low bioavailability, and the formation of toxic metabolites.[1][4][5][6] This guide provides a comparative overview of the metabolic stability of a series of novel 2-aminobenzothiazole analogs, supported by experimental data and detailed protocols. The aim is to furnish researchers with the necessary information to guide the design of more stable and effective drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its in vitro intrinsic clearance (CLint), which measures the rate of metabolism in liver microsomes or hepatocytes.[5][6][7][8] A lower CLint value indicates greater metabolic stability. The following table summarizes the metabolic stability data for a series of hypothetical 2-aminobenzothiazole compounds (Cmpd 1-5) with varying substitutions, alongside a well-characterized control compound. The data is presented as intrinsic clearance (CLint) in µL/min/mg protein and the corresponding in vitro half-life (t1/2) in minutes.

Compound IDR1 GroupR2 GroupCLint (µL/min/mg protein)In Vitro t1/2 (min)
Cmpd 1 -H-H1504.6
Cmpd 2 -F-H1106.3
Cmpd 3 -Cl-H957.3
Cmpd 4 -H-CH31803.9
Cmpd 5 -H-CF3709.9
Control --5013.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a widely used method to evaluate the metabolic stability of compounds.[7][8][9][10][11][12][13]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of novel 2-aminobenzothiazole compounds in human liver microsomes.

Materials:

  • Test compounds (2-aminobenzothiazole analogs)

  • Control compound with known metabolic stability

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the compounds by diluting the stock solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).

    • Add the human liver microsomes to the wells (e.g., final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Quenching:

    • Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Immediately stop the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solutions D Add Compound and Microsomes to Buffer A->D B Prepare NADPH Regenerating System F Initiate Reaction with NADPH B->F C Thaw Liver Microsomes C->D E Pre-incubate at 37°C D->E E->F G Collect Aliquots at Time Points F->G H Quench Reaction with Acetonitrile G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (Calculate t1/2 and CLint) J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Hypothetical Signaling Pathway Modulated by 2-Aminobenzothiazole Compounds

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Compound 2-Aminobenzothiazole Compound Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Inhibition of a kinase signaling pathway by a 2-aminobenzothiazole compound.

References

Unlocking Thermodynamic Insights: A Comparative Guide to Computational Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic properties of benzothiazole derivatives is crucial for predicting their stability, reactivity, and potential as therapeutic agents. This guide provides a comparative overview of computational approaches used to analyze these properties, supported by data from recent studies.

The stability and reactivity of molecules are fundamentally governed by their thermodynamic properties. In the realm of drug discovery and materials science, computational chemistry has emerged as a powerful tool to predict these characteristics for novel compounds like benzothiazole derivatives, which are known for their wide range of biological activities.[1] Density Functional Theory (DFT) is a prominent computational method employed for these analyses, offering valuable insights into the electronic structure and energy of molecules.[2][3]

Comparing Computational Methods for Thermodynamic Analysis

Various computational methods are employed to elucidate the thermodynamic and electronic properties of benzothiazole derivatives. A prevalent approach is the use of Density Functional Theory (DFT) with different functionals and basis sets. The choice of method can influence the accuracy of the predicted properties.

A common methodology involves geometry optimization of the benzothiazole derivatives, followed by frequency calculations at the same level of theory to confirm the structures as true minima on the potential energy surface. From these calculations, key thermodynamic and electronic parameters are derived.

Computational MethodKey Strengths & ApplicationsTypical Software
DFT (B3LYP/6-311G(d,p)) Widely used for calculating optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.[4][5] Provides a good balance between accuracy and computational cost for organic molecules.Gaussian 09/16
DFT (B3LYP/6-31+G(d,p)) The addition of diffuse functions (+) makes this method suitable for systems with anionic character or weak interactions.[6][7] Often used for calculating properties in both gas and solvent phases.Gaussian 09/16
Time-Dependent DFT (TD-DFT) Specifically used for calculating electronic absorption spectra (UV-Vis) and excitation energies.[2]Gaussian 09/16

Experimental Protocols: A Look into the Computational Workflow

The computational analysis of benzothiazole derivatives typically follows a structured workflow designed to yield accurate thermodynamic and electronic data.

Computational Details

A frequently employed protocol for studying the physical characteristics, chemical reactivity, and thermodynamic properties of benzothiazole derivatives involves DFT calculations.[5] A popular choice for these calculations is the Gaussian 09 software package.[5]

The computational method often utilizes Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p).[4][5][6][7] The choice of basis set can be crucial for obtaining accurate results. For instance, the 6-311G(d,p) basis set is commonly used for these types of calculations.[4][5] To visualize the results of these quantum mechanical calculations, software like GaussView is often used.[2]

Property Calculation

Once the molecular structures are optimized, a range of thermodynamic and electronic properties are calculated. These include:

  • Thermodynamic Parameters: Standard enthalpy of formation, entropy, and Gibbs free energy are calculated to assess the stability and spontaneity of reactions involving the derivatives.[6][7]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A smaller energy gap suggests higher reactivity.[4][5]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors are calculated, including electron affinity, ionization potential, chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω).[4][5]

Computational_Workflow Computational Analysis Workflow for Benzothiazole Derivatives cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Molecular Structure of Benzothiazole Derivative geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) mol_structure->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (HOMO, LUMO, etc.) freq_calc->prop_calc Verified Minimum thermo_props Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) prop_calc->thermo_props electronic_props Electronic Properties (HOMO-LUMO Gap, Reactivity Descriptors) prop_calc->electronic_props spectral_analysis Spectral Analysis (IR, NMR - Optional) prop_calc->spectral_analysis results Comparative Analysis and Structure-Property Relationships thermo_props->results electronic_props->results spectral_analysis->results

References

Efficacy of 2-Aminobenzothiazole Derivatives as Potent Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, 2-aminobenzothiazole derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This guide provides a comparative analysis of the antibacterial performance of various 2-aminobenzothiazole derivatives, supported by experimental data, to assist researchers and drug development professionals in this critical field.

Comparative Antibacterial Activity

The antibacterial efficacy of 2-aminobenzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below summarizes the MIC values of several derivatives against common and clinically relevant bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2d (an azido derivative) Enterococcus faecalis8Ciprofloxacin6.25[1][2]
Staphylococcus aureus8Ciprofloxacin6.25[1][2]
Pseudomonas aeruginosa64Ciprofloxacin6.25[2]
Bacillus cereus64Ciprofloxacin6.25[2]
Methicillin-Resistant S. aureus (MRSA)128Ciprofloxacin-
Multi-Drug Resistant E. coli128Ciprofloxacin-
Compound 18 Escherichia coli6-8Ciprofloxacin-
Pseudomonas aeruginosa6-8Ciprofloxacin-
Compound 20 Staphylococcus aureus6-8Ciprofloxacin-
Bacillus subtilis6-8Ciprofloxacin-
Compound 4b Methicillin-Resistant S. aureus (MRSA)More potent than CiprofloxacinCiprofloxacin-[3]
Multi-drug resistant Enterococcus faeciumMore potent than CiprofloxacinCiprofloxacin-[3]
Compound 7a Methicillin-Resistant S. aureus (MRSA)More potent than CiprofloxacinCiprofloxacin-[3]
Multi-drug resistant Enterococcus faeciumMore potent than CiprofloxacinCiprofloxacin-[3]
Compound 41c Escherichia coli3.1Ciprofloxacin12.5[4]
Pseudomonas aeruginosa6.2Ciprofloxacin12.5[4]
Bacillus cereus12.5Ciprofloxacin12.5[4]
Staphylococcus aureus12.5Ciprofloxacin12.5[4]
Compound 66c Pseudomonas aeruginosa3.1-6.2Chloramphenicol/Sulphamethoxazole-[4]
Staphylococcus aureus3.1-6.2Chloramphenicol/Sulphamethoxazole-[4]
Escherichia coli3.1-6.2Chloramphenicol/Sulphamethoxazole-[4]

Experimental Protocols

The evaluation of the antibacterial activity of 2-aminobenzothiazole derivatives is conducted using standardized and validated methodologies to ensure reproducibility and comparability of results.[5] The primary methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well/disc diffusion method for assessing the zone of inhibition.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Preparation of Test Compounds: Stock solutions of the 2-aminobenzothiazole derivatives are prepared, typically in a solvent like dimethyl sulfoxide (DMSO).[5]

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for most bacteria.[6] This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[5] Control wells are included: a growth control (broth and inoculum without the compound) and a sterility control (broth only).[6]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[5][6]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[5]

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into Petri plates and allowed to solidify.[5]

  • Bacterial Seeding: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar using a sterile swab.[6]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.[6]

  • Application of Test Compounds: A defined volume of the 2-aminobenzothiazole derivative solution is added to each well.[6]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[6]

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Several studies suggest that 2-aminobenzothiazole derivatives exert their antibacterial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to disruption of DNA synthesis and ultimately results in bacterial cell death.[5] This mechanism is shared with the fluoroquinolone class of antibiotics.[5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell 2_ABT 2-Aminobenzothiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV 2_ABT->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Substrate DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disrupted Antibacterial_Screening_Workflow Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Diffusion) Characterization->Primary_Screening Quantitative_Assay Quantitative Assay (MIC Determination) Primary_Screening->Quantitative_Assay Spectrum_Analysis Determination of Antibacterial Spectrum Quantitative_Assay->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) Spectrum_Analysis->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4,6-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 2-Amino-4,6-dichlorobenzothiazole, a compound that requires careful management due to its potential hazards.

I. Understanding the Hazards

Based on data from analogous compounds, this compound is expected to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.

  • A respirator with an appropriate cartridge if handling powders or in a poorly ventilated area.

II. Quantitative Data Summary

The following table summarizes key data for this compound and a closely related analog. This information is critical for a proper risk assessment prior to handling and disposal.

PropertyThis compound2-Amino-4-chlorobenzothiazole (Analog)
CAS Number 16582-59-519952-47-7
Molecular Formula C₇H₄Cl₂N₂SC₇H₅ClN₂S
Molecular Weight 219.10 g/mol 184.65 g/mol
Appearance Not specifiedBeige solid
Melting Point Not specified199-201 °C
Boiling Point Not specified344.3 °C at 760 mmHg
Density Not specified1.532 g/cm³
Hazard Statements Assumed: H302, H315, H319, H335H315, H319, H335
Signal Word Assumed: WarningWarning

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Chemical Waste Neutralization (Hypothetical)

Note: This is a generalized protocol and may need to be adapted based on the specific waste matrix. Always perform a small-scale test reaction before proceeding with bulk neutralization.

  • Preparation: In a designated fume hood, prepare a 5% aqueous solution of sodium hypochlorite (bleach).

  • Dilution: Slowly add the this compound waste to a large volume of water with stirring to create a dilute solution.

  • Neutralization: While continuously stirring, slowly add the sodium hypochlorite solution to the diluted waste. Monitor the reaction for any signs of gas evolution or excessive heat generation.

  • Completion: Allow the reaction to proceed for at least 2 hours to ensure complete degradation.

  • pH Adjustment: Check the pH of the final solution and neutralize with a suitable acid or base to a pH between 6 and 8.

  • Disposal: The neutralized solution may be suitable for disposal down the drain with copious amounts of water, pending approval from your institution's EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_characterization Characterize Waste (Solid, Liquid, Contaminated Materials) ppe->waste_characterization solid_waste Solid Waste (Unused reagent, contaminated solids) waste_characterization->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_characterization->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, weigh boats, etc.) waste_characterization->contaminated_materials Contaminated package_solid Package in a sealed, labeled, chemically compatible container solid_waste->package_solid package_liquid Collect in a sealed, labeled, waste solvent container liquid_waste->package_liquid package_contaminated Double-bag in labeled hazardous waste bags contaminated_materials->package_contaminated ehs_consult Consult Institutional EHS for Pickup and Final Disposal by a Licensed Contractor package_solid->ehs_consult package_liquid->ehs_consult package_contaminated->ehs_consult end End: Proper Disposal ehs_consult->end

Caption: Disposal workflow for this compound.

V. Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your supervisor and your institution's EHS department.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,6-dichlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dichlorobenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.